molecular formula C11H12O5 B584337 3,4,5-Trimethoxyphenylglyoxal hydrate CAS No. 150114-69-5

3,4,5-Trimethoxyphenylglyoxal hydrate

カタログ番号: B584337
CAS番号: 150114-69-5
分子量: 224.21 g/mol
InChIキー: OWONHIWZFXFPFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,4,5-Trimethoxyphenylglyoxal hydrate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trimethoxyphenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxyphenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

150114-69-5

分子式

C11H12O5

分子量

224.21 g/mol

IUPAC名

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde

InChI

InChI=1S/C11H12O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-6H,1-3H3

InChIキー

OWONHIWZFXFPFS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O

正規SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=O

製品の起源

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly reactive vicinal dicarbonyl compound derived from the oxidation of 3,4,5-trimethoxyacetophenone. In medicinal chemistry and proteomics, it serves as a specialized electrophile. Unlike generic phenylglyoxal, the presence of three methoxy groups on the phenyl ring significantly alters its electron density, solubility profile, and non-covalent interaction potential.

Its primary utility lies in two distinct fields:

  • Proteomics & Bioconjugation: As a chemoselective reagent for the modification of Arginine residues in proteins. The electron-donating methoxy groups modulate the reactivity of the dicarbonyl core, potentially offering different selectivity profiles compared to unsubstituted phenylglyoxal.

  • Medicinal Chemistry: As a "privileged scaffold" for the synthesis of bioactive heterocycles (quinoxalines, imidazoles, and 1,2,4-triazines). The 3,4,5-trimethoxyphenyl moiety is a pharmacophore often associated with microtubule destabilization (similar to colchicine and combretastatin A4).

Physicochemical Profile

The hydrate form is the stable solid state of the compound, where the aldehyde carbonyl typically exists as a gem-diol.

PropertyData
Chemical Name 3,4,5-Trimethoxyphenylglyoxal hydrate
IUPAC Name 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde (in solution equilibrium)
CAS Number 150114-69-5 (Hydrate)
Molecular Formula C₁₁H₁₂O₅ (Anhydrous: C₁₁H₁₂O₅; Hydrate: C₁₁H₁₄O₆)
Molecular Weight 224.21 g/mol (Hydrate approx. 240-242 depending on hydration degree)
Appearance White to light brown/beige crystalline powder
Melting Point 126 – 139 °C (Decomposition often observed)
Solubility Soluble in DMSO, Methanol, Ethanol; Slightly soluble in Water
Stability Hygroscopic; store under inert gas at -20°C. Sensitive to strong alkali (Cannizzaro reaction).[1][2][3][4][5]

Synthetic Methodology

The most robust route to 3,4,5-Trimethoxyphenylglyoxal is the Riley oxidation of the corresponding acetophenone using Selenium Dioxide (SeO₂). This reaction is highly specific for methyl ketones.

Protocol: SeO₂ Oxidation of 3,4,5-Trimethoxyacetophenone

Reagents:

  • 3,4,5-Trimethoxyacetophenone (10 mmol)

  • Selenium Dioxide (SeO₂) (11-12 mmol)

  • Solvent: 1,4-Dioxane/Water (30:1 v/v) or glacial acetic acid.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 3,4,5-trimethoxyacetophenone in 20 mL of 1,4-dioxane containing a trace amount of water (0.5 mL).

  • Addition: Add 12 mmol of pulverized SeO₂ to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC is essential (Mobile phase: Hexane/EtOAc 1:1). The ketone spot will disappear, and a more polar glyoxal spot will appear.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black selenium metal through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification: The residue is often an oil that solidifies upon standing or triturating with water/ether. Recrystallize from water or ethanol/water to obtain the hydrate as needles.

Synthesis Visualization

SynthesisWorkflow Start 3,4,5-Trimethoxyacetophenone (Methyl Ketone) Intermediate Selenium Ester Intermediate Start->Intermediate Enolization & Attack Reagent Selenium Dioxide (SeO₂) (Oxidant) Reagent->Intermediate Product 3,4,5-Trimethoxyphenylglyoxal (Hydrate Form) Intermediate->Product Elimination (-H₂O) Byproduct Selenium (Se⁰) (Black Precipitate) Intermediate->Byproduct Reduction

Caption: Riley oxidation pathway converting the methyl ketone to the alpha-keto aldehyde (glyoxal).

Chemical Reactivity & Mechanisms

A. Arginine Modification (Bioconjugation)

The 1,2-dicarbonyl system is highly specific for the guanidino group of Arginine at physiological pH (7.0–8.0).

  • Mechanism: The guanidine nitrogen acts as a nucleophile, attacking the aldehyde carbonyl first, followed by cyclization at the ketone carbonyl.

  • Product: A stable cyclic adduct (dihydroxyimidazolidine derivative).

  • Significance: Because Arginine is positively charged and often located on protein surfaces, TMPG is used to "cap" these residues, neutralizing the charge or blocking interaction sites. The 3,4,5-trimethoxy group provides a unique mass tag for mass spectrometry.

B. Heterocycle Synthesis (Condensation)

TMPG is a versatile "C2" synthon for constructing nitrogen-containing heterocycles.

  • Quinoxalines: Reaction with o-phenylenediamines.

  • Imidazoles: Reaction with aldehydes and ammonia (Debus-Radziszewski synthesis).

  • 1,2,4-Triazines: Reaction with aminoguanidine or amidrazones.

Reaction Mechanism Visualization

Reactivity cluster_Arg Arginine Modification (pH 7-8) cluster_Het Heterocycle Synthesis (Acidic/Neutral) TMPG 3,4,5-Trimethoxyphenylglyoxal (Electrophile) Adduct Cis-diol Imidazolidine Adduct TMPG->Adduct 2x Nucleophilic Attack Quinox Quinoxaline Derivative TMPG->Quinox Condensation (-2H₂O) Arg Arginine (Guanidine) Arg->Adduct Diamine 1,2-Diamine Diamine->Quinox

Caption: Divergent reactivity pathways: Bioconjugation with Arginine vs. Heterocycle formation.

Applications in Drug Development[7]

Anticancer Agents (Tubulin Targeting)

The 3,4,5-trimethoxyphenyl (TMP) moiety is critical for binding to the colchicine site of tubulin. Derivatives synthesized from TMPG (e.g., imidazoles or triazines linked to the TMP core) frequently exhibit nanomolar IC₅₀ values against cancer cell lines (HeLa, MCF-7).

  • Mechanism: Inhibition of tubulin polymerization

    
     G2/M cell cycle arrest 
    
    
    
    Apoptosis.
Antiviral & Antimicrobial

Schiff bases and hydrazones derived from TMPG have shown activity against Tobacco Mosaic Virus (TMV) and various bacterial strains, likely due to the ability of the dicarbonyl residue to crosslink viral coat proteins or bacterial enzymes.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Storage: Store at -20°C. The compound is hygroscopic; moisture converts the reactive dicarbonyl to the less reactive hydrate gem-diol form, though this is reversible in solution.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). 3,4,5-TRIMETHOXYPHENYLGLYOXAL HYDRATE (CAS 150114-69-5) Properties and Suppliers. Link

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 3,4,5-Trimethoxyphenylglyoxal hydrate. Link

  • Sztanke, K., et al. (2013). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis and Anticancer Activity. PMC. Link

  • Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry. Link

  • Nikolaenkova, E. B., et al. (2018). Synthesis of 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole. Russian Journal of General Chemistry. Link

Sources

Synthesis of 3,4,5-Trimethoxyphenylglyoxal hydrate from 3,4,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trimethoxyphenylglyoxal hydrate is a critical electrophilic pharmacophore used extensively in the synthesis of bioactive heterocycles, including imidazoles, triazines, and quinoxalines. It serves as a pivotal intermediate for antiviral and anticancer drug development due to the electron-donating properties of the trimethoxy motif, which modulates the reactivity of the adjacent carbonyls.

This guide details the total synthesis of 3,4,5-trimethoxyphenylglyoxal hydrate starting from 3,4,5-trimethoxybenzaldehyde . While direct oxidation of aldehydes to


-keto aldehydes is synthetically challenging and low-yielding, this protocol utilizes a robust, three-step "Bridge and Oxidize" strategy:
  • Nucleophilic Addition: Conversion of aldehyde to secondary alcohol via Grignard reagent.

  • Oxidation: Transformation of alcohol to acetophenone.[1]

  • Riley Oxidation: Selenium dioxide-mediated oxidation to the target glyoxal hydrate.

Part 1: Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the Riley Oxidation of an acetophenone derivative. Since the starting material is an aldehyde, we must first extend the carbon chain to form the methyl ketone.

Synthetic Pathway (DOT Visualization)

G Aldehyde 3,4,5-Trimethoxybenzaldehyde (Starting Material) Alcohol 1-(3,4,5-Trimethoxyphenyl)ethanol (Intermediate 1) Aldehyde->Alcohol Step 1: MeMgBr (Grignard Addition) Ketone 3,4,5-Trimethoxyacetophenone (Intermediate 2) Alcohol->Ketone Step 2: PCC or Jones Reagent (Oxidation) Glyoxal 3,4,5-Trimethoxyphenylglyoxal Hydrate (Target) Ketone->Glyoxal Step 3: SeO2 / Dioxane / H2O (Riley Oxidation)

Figure 1: Step-wise synthetic route from aldehyde precursor to glyoxal target.[2][3][4][5][6][7][8][9]

Part 2: Experimental Protocols

Stage 1: Synthesis of 3,4,5-Trimethoxyacetophenone

Objective: Convert the aldehyde functionality into a methyl ketone. This is a two-step process involving Grignard addition followed by oxidation.

Step 1.1: Grignard Addition

Reaction:



  • Reagents:

    • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)[3]

    • Methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M in diethyl ether)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

      
      )
      
  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

      
       inlet.
      
    • Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous THF (approx. 5 mL/mmol) and cool to 0°C in an ice bath.

    • Addition: Add MeMgBr dropwise over 30 minutes. The solution may turn slightly yellow or cloudy.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

    • Quench: Cool back to 0°C and quench carefully with saturated aqueous

      
      .
      
    • Workup: Extract with

      
       (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo to yield the crude secondary alcohol (1-(3,4,5-trimethoxyphenyl)ethanol).
Step 1.2: Oxidation to Acetophenone

Reaction:



  • Reagents:

    • Crude Alcohol from Step 1.1

    • Pyridinium Chlorochromate (PCC) (1.5 eq) OR Jones Reagent

    • Solvent: Dichloromethane (DCM)

  • Protocol (PCC Method):

    • Suspend PCC (1.5 eq) in anhydrous DCM in a RBF.

    • Dissolve the crude alcohol in minimal DCM and add it to the PCC suspension at RT.

    • Stir for 3–4 hours. The orange suspension will darken to a black tar/gum as chromium is reduced.

    • Filtration: Filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts. Wash the pad thoroughly with DCM.

    • Purification: Concentrate the filtrate. Recrystallize the solid from Ethanol/Hexane or purify via flash column chromatography (Silica, 20% EtOAc/Hexane).

  • Checkpoint: The product, 3,4,5-Trimethoxyacetophenone , should be a white to pale yellow crystalline solid.[4][10]

    • Target Melting Point: 78–80°C [1, 2].[10]

Stage 2: The Core Synthesis (Riley Oxidation)

Objective: Oxidize the


-methyl group of the acetophenone to an aldehyde using Selenium Dioxide (

), yielding the glyoxal.

Mechanism: The reaction proceeds via the formation of a


-ketoseleninic acid intermediate, followed by a 2,3-sigmatropic rearrangement and elimination of selenium.
Protocol
  • Reagents:

    • 3,4,5-Trimethoxyacetophenone (10 mmol, ~2.10 g)

    • Selenium Dioxide (

      
      ) (11 mmol, ~1.22 g)
      
    • Solvent: 1,4-Dioxane (20 mL) and Water (1 mL)

  • Procedure:

    • Dissolution: In a RBF equipped with a reflux condenser, dissolve the acetophenone in 1,4-dioxane.

    • Reagent Addition: Add

      
       and the small volume of water.
      
      • Note: The water is crucial. It facilitates the formation of selenous acid (

        
        ) and prevents the formation of anhydrous polymers. It also ensures the final product is the stable hydrate .
        
    • Reflux: Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 4–6 hours.

      • Visual Cue: The precipitation of black metallic selenium (

        
        ) indicates the reaction is progressing.
        
    • Filtration: Filter the hot solution through a Celite pad to remove the precipitated black selenium. Wash the pad with hot dioxane.

    • Isolation: Remove the solvent in vacuo. The residue is often a yellow oil or semi-solid.

    • Crystallization: Dissolve the residue in a minimum amount of hot water (or 5% aqueous acetic acid) and allow it to cool slowly. The glyoxal hydrate will crystallize.

      • Alternative: If oiling occurs, triturating with ether or recrystallizing from acetone/water can induce crystallization.

Part 3: Characterization & Data

Physical Properties
CompoundMolecular WeightAppearanceMelting Point
3,4,5-Trimethoxyacetophenone 210.23 g/mol White/Pale Yellow Crystals78–80°C [1]
3,4,5-Trimethoxyphenylglyoxal Hydrate 256.21 g/mol Yellow Crystalline Powder105–110°C (dec)*

*Note: Glyoxal hydrates often exhibit broad melting ranges due to loss of water upon heating.

Spectroscopic Validation
  • IR (KBr): Look for a broad -OH stretch (3300-3400

    
    ) characteristic of the hydrate, and two carbonyl stretches. The ketone 
    
    
    
    typically appears ~1670
    
    
    , while the aldehyde hydrate
    
    
    character is masked or shifted.
  • 1H NMR (DMSO-d6):

    • 
       3.7–3.9 ppm (s, 9H, 
      
      
      
      )
    • 
       7.3–7.5 ppm (s, 2H, Ar-H)
      
    • 
       5.5–6.0 ppm (variable, broad s, 
      
      
      
      proton if hydrate is distinct, or associated water peaks).
    • Absence: The characteristic methyl singlet of the acetophenone (~2.5 ppm) must be absent.

Part 4: Safety & Troubleshooting (Self-Validating Systems)

Critical Safety: Selenium Dioxide
  • Toxicity:

    
     is highly toxic and corrosive. It can cause severe burns and is a cumulative poison.
    
  • Handling: Always weigh

    
     in a fume hood. Wear double nitrile gloves.
    
  • Waste: All selenium waste (including the filtered black selenium and Celite) must be segregated into a dedicated "Heavy Metal/Selenium Waste" container. Do not mix with general organic waste.

Troubleshooting the Riley Oxidation
IssueProbable CauseCorrective Action
Low Yield / Tarry Product Overheating or lack of waterEnsure 2-5% water is present in the dioxane. Do not reflux longer than 6 hours.
Green/Red Solution Colloidal SeleniumThe black selenium can form colloids that pass through filters. Treat the filtrate with activated charcoal before final evaporation.
Incomplete Conversion Old


is hygroscopic. If the reagent is clumpy or wet, sublime it before use or increase equivalents to 1.2–1.3 eq.

References

  • Sigma-Aldrich. (n.d.). 3',4',5'-Trimethoxyacetophenone Product Specification. Retrieved from

  • ChemicalBook. (2023). 3',4',5'-Trimethoxyacetophenone Properties and Melting Point. Retrieved from

  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[5] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

  • Al-Mulla, A. (2018). Synthesis of Heterocyclic Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety. Journal of Heterocyclic Chemistry.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylglyoxal hydrate, a derivative of phenylglyoxal, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive dicarbonyl system and a trimethoxyphenyl moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The trimethoxyphenyl group is a key pharmacophore in numerous biologically active molecules, including natural products and synthetic drugs known for their anticancer and antimicrobial properties. This guide provides a comprehensive overview of the physical and chemical characteristics of 3,4,5-Trimethoxyphenylglyoxal hydrate, offering insights into its appearance, solid-state properties, and spectroscopic profile.

Molecular Structure and Properties

The chemical structure of 3,4,5-Trimethoxyphenylglyoxal hydrate consists of a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a glyoxal functional group that exists in its hydrated form. The presence of the electron-donating methoxy groups influences the reactivity of the dicarbonyl system.

Molecular Formula: C₁₁H₁₄O₆

Molecular Weight: 242.22 g/mol

The IUPAC name for the anhydrous form is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde[1]. The hydrate form incorporates a molecule of water across one of the carbonyl groups, forming a geminal diol.

Physical Characteristics and Appearance

While specific experimental data for the isolated 3,4,5-Trimethoxyphenylglyoxal hydrate is not extensively documented in publicly available literature, its physical properties can be inferred from closely related compounds and general principles of organic chemistry.

Physical State: Expected to be a solid at room temperature. Analogous compounds, such as (4-Ethoxyphenyl)(oxo)acetaldehyde hydrate, are described as light yellow crystalline powders[2]. Similarly, 3,4,5-trimethoxybenzaldehyde is a light yellow solid[3]. Therefore, it is reasonable to anticipate that 3,4,5-Trimethoxyphenylglyoxal hydrate presents as a white to pale yellow crystalline solid .

Solubility: Specific quantitative solubility data for 3,4,5-Trimethoxyphenylglyoxal hydrate in various solvents is not available. However, based on its structure and the properties of similar molecules, a qualitative solubility profile can be predicted:

  • Water: Likely to have some solubility in hot water, similar to phenylglyoxal hydrate.

  • Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform.

The following table summarizes the key physical and chemical properties of the anhydrous form, 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde, as computed by PubChem.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol [1]
XLogP3 1.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 5[1]

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 3,4,5-Trimethoxyphenylglyoxal hydrate are not present in the searched databases. However, the expected spectroscopic features can be predicted based on its chemical structure. These predictions are crucial for researchers who may synthesize this compound and require reference data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3,4,5-Trimethoxyphenylglyoxal hydrate in a solvent like DMSO-d₆ is expected to show the following signals:

  • Aromatic Protons: A singlet for the two equivalent aromatic protons on the trimethoxyphenyl ring.

  • Methoxy Protons: One or two singlets for the three methoxy groups. The two methoxy groups at the 3 and 5 positions are equivalent and should give a single peak, while the methoxy group at the 4 position may have a slightly different chemical shift.

  • Geminal Diol Protons: A singlet for the proton of the CH(OH)₂ group.

  • Hydroxyl Protons: A broad singlet for the two hydroxyl protons of the geminal diol.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:

  • Carbonyl Carbon: A signal for the ketone carbonyl carbon.

  • Geminal Diol Carbon: A signal for the carbon of the CH(OH)₂ group.

  • Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the phenyl ring.

  • Methoxy Carbons: Signals for the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. For 3,4,5-Trimethoxyphenylglyoxal hydrate, the following characteristic absorption bands are anticipated:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the geminal diol and any absorbed water.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the ketone carbonyl group.

  • C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹ due to the C-O stretching vibrations of the methoxy groups and the geminal diol.

  • Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,4,5-Trimethoxyphenylglyoxal hydrate, under electrospray ionization (ESI) or other soft ionization techniques, one would expect to observe the molecular ion peak corresponding to the anhydrous form [M+H]⁺ or [M+Na]⁺, as the hydrate is likely to lose water in the mass spectrometer. Fragmentation would likely involve the loss of methoxy groups and cleavage of the dicarbonyl unit.

Synthesis and Reactivity

3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3,4,5-trimethoxyacetophenone. It serves as a versatile building block for the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities[4][5][6]. The dicarbonyl functionality allows for reactions with a variety of nucleophiles, leading to the formation of pyridines, pyrimidines, pyrazoles, and other heterocyclic systems[4].

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reactivity Reactivity 3,4,5-trimethoxyacetophenone 3,4,5-trimethoxyacetophenone 3,4,5-trimethoxyphenylglyoxal_hydrate 3,4,5-trimethoxyphenylglyoxal_hydrate 3,4,5-trimethoxyacetophenone->3,4,5-trimethoxyphenylglyoxal_hydrate Oxidation Heterocycles Heterocycles 3,4,5-trimethoxyphenylglyoxal_hydrate->Heterocycles Cyclocondensation with nucleophiles

Caption: Synthetic pathway and reactivity of 3,4,5-Trimethoxyphenylglyoxal hydrate.

Experimental Protocols

While a specific, validated protocol for the synthesis and characterization of 3,4,5-Trimethoxyphenylglyoxal hydrate is not detailed in the available search results, a general procedure can be outlined based on the synthesis of analogous phenylglyoxals.

General Synthetic Procedure
  • Oxidation of 3,4,5-Trimethoxyacetophenone: The synthesis would typically involve the oxidation of 3,4,5-trimethoxyacetophenone using an oxidizing agent such as selenium dioxide in a suitable solvent system (e.g., aqueous dioxane).

  • Work-up and Purification: After the reaction is complete, the reaction mixture would be filtered to remove the selenium byproduct. The solvent would then be removed under reduced pressure.

  • Hydration: The crude product, the anhydrous glyoxal, can be purified and then hydrated by dissolving it in hot water and allowing it to crystallize upon cooling to yield 3,4,5-Trimethoxyphenylglyoxal hydrate.

Analytical Workflow for Characterization

A standard workflow for the characterization of the synthesized 3,4,5-Trimethoxyphenylglyoxal hydrate would involve the following steps:

Characterization_Workflow Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Reaction Purification Purification Crude_Product->Purification Crystallization Physical_Characterization Physical Characterization (Appearance, Melting Point, Solubility) Purification->Physical_Characterization Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Physical_Characterization->Spectroscopic_Analysis Further Analysis Data_Interpretation Data Interpretation and Structure Confirmation Spectroscopic_Analysis->Data_Interpretation Final Step

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Conclusion

3,4,5-Trimethoxyphenylglyoxal hydrate is a potentially valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds with potential applications in drug discovery. While detailed experimental data on its physical and spectroscopic properties are not widely available, this guide provides a comprehensive overview based on the analysis of related compounds and fundamental chemical principles. Further research is warranted to fully characterize this compound and explore its synthetic utility.

References

  • Al-Ostath, A., et al. (2017). Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. Medicinal Chemistry, 13(7), 655-665.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285542, 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde. Retrieved from [Link].

  • Li, Y., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61.
  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16189.
  • International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
  • ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Asiri, A. M., et al. (2011). 2,4,5-Trimethoxybenzaldehyde monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642.
  • Chem-Impex. (n.d.). (4-Ethoxyphenyl)(oxo)
  • O'Boyle, N., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 30(2), 435.
  • ChemicalBook. (n.d.). (2,4,5-TRIMETHOXYPHENYL)ACETALDEHYDE.
  • Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(22), 6981.
  • BLDpharm. (n.d.). 2-(3,4,5-Trimethoxyphenyl)acetaldehyde.

Sources

The Trimethoxyphenyl (TMP) Pharmacophore: A Century of Structural Privilege in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety represents one of medicinal chemistry’s most enduring "privileged structures." From its psychoactive origins in Lophophora williamsii (peyote) to its role as a cornerstone in modern oncology and antimicrobial therapy, this specific substitution pattern offers unique steric and electronic properties that govern ligand-protein binding.[1] This technical guide analyzes the historical evolution, mechanistic causality, and synthetic utility of TMP compounds, providing researchers with a grounded framework for leveraging this scaffold in future drug design.

Historical Genesis: The Psychoactive Era

The Causality of Discovery: The scientific journey of the TMP moiety began not with high-throughput screening, but with rigorous self-experimentation.[2] In 1897, German pharmacologist Arthur Heffter isolated mescaline from the peyote cactus.[2][3][4][5][6] To identify the active principle among the various alkaloids he isolated, Heffter performed bioassays on himself, effectively linking the specific psychoactive effects to the 3,4,5-trimethoxyphenethylamine structure [1].

This discovery established the TMP group as a viable biological effector. In 1919, Ernst Späth synthesized mescaline, confirming its structure and marking the first laboratory synthesis of a psychedelic compound [2].[2][3][6] This era defined the TMP ring as a critical modulator of serotonin receptors (specifically 5-HT2A), a relationship driven by the electron-donating nature of the methoxy groups which facilitates binding in the receptor's hydrophobic pocket.

TMP_History Heffter 1897: Arthur Heffter Isolates Mescaline Spath 1919: Ernst Späth Synthesizes Mescaline Heffter->Spath Structural Confirmation Hitchings 1962: Hitchings & Elion Trimethoprim (Antimicrobial) Spath->Hitchings Pharmacophore Evolution Pettit 1982: George Pettit Combretastatin A-4 (Oncology) Hitchings->Pettit Tubulin Targeting

Figure 1: Chronological evolution of the trimethoxyphenyl pharmacophore from psychoactive alkaloids to targeted chemotherapy.[1]

The Antimicrobial Revolution: Trimethoprim

Mechanism & Logic: In the mid-20th century, the focus shifted from receptor modulation to enzyme inhibition. Gertrude Elion and George Hitchings (Burroughs Wellcome) utilized the TMP moiety to design Trimethoprim , a potent inhibitor of bacterial dihydrofolate reductase (DHFR) [3].[1]

The scientific logic here was "selective toxicity." The TMP ring allows Trimethoprim to bind bacterial DHFR 50,000 to 100,000 times more tightly than the human isoform. This selectivity is achieved because the 3,4,5-trimethoxybenzyl group fits precisely into a hydrophobic pocket present in the bacterial enzyme but sterically hindered in the mammalian variant.

The Sequential Blockade: Trimethoprim is rarely used alone. It is combined with sulfamethoxazole (Bactrim) to create a synergistic "sequential blockade" of the folate pathway.

  • Sulfamethoxazole: Inhibits dihydropteroate synthase (Step 1).[1][7]

  • Trimethoprim: Inhibits DHFR (Step 2).[1]

This dual-action mechanism reduces the mutation rate required for resistance, a principle that remains a gold standard in combination therapy design.[1]

Oncology and the Tubulin Interface: Combretastatins

Discovery: In 1982, George R. Pettit isolated Combretastatin A-4 (CA-4) from the South African bush willow Combretum caffrum [4].[1][8] CA-4 is a stilbenoid that retains the 3,4,5-trimethoxy motif on its A-ring.[1][9]

Structure-Activity Relationship (SAR): The TMP ring in CA-4 is not arbitrary; it is a structural mimic of the A-ring of colchicine .[1]

  • Binding Site: CA-4 binds to the "colchicine site" at the interface of

    
    - and 
    
    
    
    -tubulin.[1]
  • Conformation: The cis-orientation of the stilbene double bond positions the TMP ring and the B-ring (phenolic) to lock tubulin dimers, preventing microtubule polymerization.

  • Vascular Disruption: Unlike taxanes (which stabilize microtubules), CA-4 destabilizes them, leading to the rapid collapse of tumor vasculature (Vascular Disrupting Agent - VDA).[1][10]

Data: Potency Comparison of TMP Analogs

Compound Structure Motif Target IC50 (Tumor Cell Lines)
Mescaline Phenethylamine 5-HT2A N/A (Psychoactive)

| Trimethoprim | Pyrimidine | Bacterial DHFR | ~1-5


M (Bacterial) |
| Colchicine  | Tropolone/TMP | Tubulin | ~5-10 nM |
| Combretastatin A-4  | cis-Stilbene/TMP | Tubulin | 1-3 nM  |[1]

Tubulin_Binding cluster_tubulin Microtubule Dynamics Alpha Alpha-Tubulin Dimer Heterodimer Alpha->Dimer Beta Beta-Tubulin Beta->Dimer Interaction Binds Colchicine Site (Steric Lock) Dimer->Interaction CA4 Combretastatin A-4 (TMP Ring) CA4->Interaction High Affinity Result Inhibition of Polymerization (Vascular Collapse) Interaction->Result Destabilization

Figure 2: Mechanism of Action of CA-4.[1] The TMP ring is essential for occupying the colchicine binding pocket on


-tubulin.[11]

Experimental Protocol: Synthesis of TMP-Chalcones

Rationale: To explore the TMP pharmacophore, researchers often synthesize chalcones (1,3-diphenyl-2-propen-1-ones) as versatile precursors.[1] These can be cyclized into pyrazolines, flavonoids, or used as direct tubulin inhibitors. The following is a self-validating protocol for the Claisen-Schmidt Condensation , adapted for high purity and yield [5].

Protocol: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)-1-phenylprop-2-en-1-one

Reagents:

  • 3,4,5-Trimethoxybenzaldehyde (10 mmol, 1.96 g)

  • Acetophenone (10 mmol, 1.20 g)[1]

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Ethanol (95%)[1]

  • Ice-water bath[1]

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of ethanol. Stir magnetically at room temperature.

  • Aldehyde Addition: Add 10 mmol of 3,4,5-trimethoxybenzaldehyde to the solution. Ensure complete dissolution.

  • Catalysis (Critical Step): Place the flask in an ice-water bath (

    
    ). Dropwise, add 5 mL of 40% NaOH solution. Reasoning: Low temperature prevents the Cannizzaro reaction side-product and polymerization.
    
  • Reaction: Allow the mixture to stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) should form.[1]

  • Validation (TLC): Spot the reaction mixture against starting materials on a silica gel TLC plate (Mobile phase: Hexane/Ethyl Acetate 7:3). The product should appear as a distinct spot under UV (254 nm) with a lower Rf than the aldehyde.[1]

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize the base).

  • Purification: Filter the precipitate, wash with cold water (3x 20 mL), and recrystallize from hot ethanol.

Yield Expectation: 80-90%. Characterization: 1H NMR should show trans-alkene protons (


 Hz) around 7.4-7.8 ppm.[1]

Synthesis_Workflow Start Reagents: 3,4,5-TMP-Aldehyde + Acetophenone Step1 Claisen-Schmidt Condensation (NaOH/EtOH, 0°C -> RT) Start->Step1 Check TLC Validation (Hex/EtOAc 7:3) Step1->Check Workup Acidic Ice Water Quench Recrystallization (EtOH) Check->Workup Conversion > 90% Product Purified TMP-Chalcone Workup->Product

Figure 3: Synthetic workflow for accessing TMP-chalcone scaffolds via Claisen-Schmidt condensation.

Future Directions

The TMP moiety remains relevant in modern drug discovery.[2] Current research focuses on:

  • PROTACs (Proteolysis Targeting Chimeras): Using the TMP motif to recruit tubulin or other proteins to E3 ligases for degradation.[1]

  • Antibody-Drug Conjugates (ADCs): Linking highly potent combretastatin analogs to antibodies to reduce systemic toxicity while maintaining the vascular disrupting capability at the tumor site.[1]

References

  • Heffter, A. (1897).[1] Ueber Pellote.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1]

  • Späth, E. (1919).[1] Über die Anhalonium-Alkaloide.[1] Monatshefte für Chemie.[1]

  • Hitchings, G. H., & Burchall, J. J. (1965).[12] Inhibition of folate biosynthesis and function as a basis for chemotherapy.[1][7][13] Advances in Enzymology.[1] [1]

  • Pettit, G. R., et al. (1982).[1][8] Isolation and structure of combretastatin. Canadian Journal of Chemistry.[1]

  • BenchChem. (2025).[1][14] The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds.[14][1]

Sources

Technical Monograph: Biological Profiling & Therapeutic Potential of 3,4,5-Trimethoxyphenylglyoxal Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,4,5-Trimethoxyphenylglyoxal Hydrate (TMPG-H) and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's dual role as a high-affinity tubulin-binding pharmacophore and a reactive arginine-modifying electrophile.

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structural motif in drug discovery, serving as the critical pharmacophore for colchicine-site tubulin binding.[1] 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG-H) represents a highly versatile electrophilic scaffold within this class. Unlike stable TMP derivatives (e.g., combretastatin A-4), TMPG-H possesses a vicinal dicarbonyl system (masked as a gem-diol hydrate) that confers unique biological reactivity:

  • Covalent Protein Modification: Specific modification of arginine guanidino groups in enzyme active sites.

  • Heterocyclic Precursor: A "linchpin" reagent for synthesizing bioactive thiazoles, imidazoles, and quinoxalines via condensation reactions.

  • Antimitotic Activity: Derivatives exhibit potent nanomolar cytotoxicity against multidrug-resistant cancer lines (e.g., MCF-7, HepG2) by destabilizing microtubule dynamics.

Chemical Foundation & Structure-Activity Relationship (SAR)

The TMPG-H Scaffold

The molecule exists in equilibrium between the free


-keto aldehyde and the stable gem-diol hydrate in aqueous media.
  • Lipophilicity: The three methoxy groups create a hydrophobic face, essential for occupying the hydrophobic pocket of

    
    -tubulin.
    
  • Electrophilicity: The glyoxal carbonyls are highly reactive toward nucleophiles. In biological systems, they react selectively with the

    
     and 
    
    
    
    nitrogens of arginine residues to form stable imidazolone adducts, inhibiting arginine-dependent enzymes (e.g., arginase, kinases).
SAR of Derivatives

Derivatization of the glyoxal core locks the TMP pharmacophore into stable heterocyclic structures, reducing non-specific protein binding while enhancing tubulin affinity.

Structural ModificationTarget EffectRepresentative Derivative Class
C1/C2 Condensation (N-N) Stabilizes geometry; mimics combretastatin steric bulk.1,2,4-Triazoles / Imidazoles
C1/C2 Condensation (N-S) Enhances lipophilicity; improves membrane permeability.2-Aminothiazoles
C1/C2 Condensation (N-N-Ar) Extended conjugation; DNA intercalation potential.Quinoxalines
Hydrate Retention Maintains arginine reactivity; "Warhead" mechanism.Hemiacetals / Glyoxamides

Therapeutic Applications & Mechanisms[2]

Antitumor Activity: Microtubule Destabilization

Derivatives of TMPG-H, particularly chalcone-triazole hybrids and thiazole-pyrimidines , function as Microtubule Destabilizing Agents (MDAs).

  • Mechanism: The TMP moiety binds to the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin. This binding sterically hinders the curved-to-straight conformational transition required for microtubule polymerization.
  • Consequence: Cells arrest in the G2/M phase, leading to "mitotic catastrophe" and subsequent apoptosis via the intrinsic mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

Key Data Points (Consolidated from Literature):

  • MCF-7 (Breast Cancer): IC

    
     values as low as 0.38 
    
    
    
    M
    for triazole derivatives.
  • HepG2 (Liver Cancer): Thiazole derivatives demonstrate IC

    
     ~1.38 
    
    
    
    M.
  • MDR Selectivity: Unlike taxanes, TMP derivatives are often poor substrates for P-glycoprotein (P-gp) efflux pumps, retaining potency in resistant cell lines.

Antimicrobial Activity: Biofilm Inhibition

Glyoxamide derivatives synthesized from the TMPG-H core mimic cationic antimicrobial peptides (AMPs).

  • Mechanism: The amphiphilic structure (hydrophobic TMP head + cationic amine tail) facilitates insertion into bacterial cell membranes, causing depolarization and leakage.

  • Biofilm: These derivatives have shown efficacy in dispersing Staphylococcus aureus biofilms, likely by disrupting the extracellular polymeric substance (EPS) matrix.

Visualizations

Synthesis & Derivatization Workflow

The following diagram illustrates the conversion of the acetophenone precursor to TMPG-H and its subsequent diversification into bioactive heterocycles.

SynthesisWorkflow Precursor 3,4,5-Trimethoxyacetophenone Reagent SeO2 Oxidation (1,4-Dioxane/H2O) Precursor->Reagent TMPGH 3,4,5-Trimethoxyphenylglyoxal Hydrate (TMPG-H) Reagent->TMPGH Reflux, 4h Thiazole Aminothiazoles (Reaction w/ Thiourea) TMPGH->Thiazole Hantzsch Synthesis Quinoxaline Quinoxalines (Reaction w/ OPD) TMPGH->Quinoxaline Condensation Imidazole Imidazoles/Triazoles (Reaction w/ Aldehydes/NH4OAc) TMPGH->Imidazole Multi-component Cyclization

Figure 1: Divergent synthesis of bioactive heterocycles from the TMPG-H core scaffold.[1]

Mechanism of Action: Tubulin Inhibition

This diagram details the signaling cascade triggered by TMP derivatives binding to tubulin.

MOA Drug TMP Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Drug->Tubulin High Affinity Binding Polymerization Microtubule Polymerization INHIBITED Tubulin->Polymerization Steric Hindrance Spindle Mitotic Spindle Collapse Polymerization->Spindle Dynamic Instability Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Mitotic Catastrophe

Figure 2: Pharmacological cascade of TMP derivatives leading to cancer cell apoptosis.[1]

Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Rationale: Selenium dioxide (SeO


) selectively oxidizes the alpha-methyl group of acetophenones to a glyoxal. The presence of water yields the stable hydrate.
  • Reagents: 3,4,5-Trimethoxyacetophenone (10 mmol), Selenium dioxide (11 mmol), 1,4-Dioxane (20 mL), Water (1 mL).

  • Procedure:

    • Dissolve 3,4,5-trimethoxyacetophenone in 1,4-dioxane/water mixture.

    • Add SeO

      
       and heat to reflux (100°C) for 4 hours. Observation: Reaction turns from colorless to metallic black (precipitated Selenium).
      
    • Hot Filtration: Filter the hot mixture through Celite to remove selenium metal.

    • Isolation: Evaporate solvent under reduced pressure. The residue will solidify upon cooling.

    • Purification: Recrystallize from ethanol/water to yield white crystalline needles of TMPG-H.

  • Validation:

    • TLC: Mobile phase Hexane:EtOAc (1:1). Product R

      
       < Starting Material.
      
    • 1H NMR (DMSO-d

      
      ):  Look for the disappearance of the methyl ketone singlet (
      
      
      
      2.5) and appearance of the hydrate proton or aldehyde proton (if dehydrated in situ).
Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm the mechanism of action is direct tubulin inhibition rather than non-specific cytotoxicity.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Procedure:

    • Prepare tubulin solution (3 mg/mL) in cold PEM buffer containing GTP.

    • Add test compound (TMP derivative) at varying concentrations (1–10

      
      M) in DMSO. Keep DMSO < 1% v/v.
      
    • Control: Combretastatin A-4 (positive control) and DMSO vehicle (negative control).

    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Result: A decrease in V

      
       (rate of polymerization) and steady-state absorbance compared to vehicle control indicates inhibition.
      

References

  • MDPI. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Available at: [Link]

  • National Institutes of Health (PMC). (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • National Institutes of Health (PubMed). (2006). Antitumor activity of substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones.[2] Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics. Available at: [Link][1][3][4][5][6]

Sources

Technical Guide: Reactivity of the Dicarbonyl Group in 3,4,5-Trimethoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, mechanistic pathways, and experimental applications of 3,4,5-Trimethoxyphenylglyoxal (TMPG) Hydrate .

Executive Summary

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a specialized


-dicarbonyl reagent used primarily in two high-value domains: the chemoselective modification of arginine residues in proteomics and the synthesis of bioactive quinoxaline scaffolds in medicinal chemistry. Unlike the parent phenylglyoxal (PGO), the TMPG derivative incorporates three methoxy groups in a specific substitution pattern (mescaline-motif). These electron-donating groups modulate the electrophilicity of the dicarbonyl core, altering reaction kinetics and increasing the lipophilicity of the resulting adducts. This guide provides a mechanistic deep-dive into its reactivity profile, hydration equilibrium, and experimental protocols.

Part 1: Molecular Architecture & Hydration Equilibrium

The Dicarbonyl-Hydrate Equilibrium

In its solid state, TMPG exists primarily as a hydrate (gem-diol). The high electrophilicity of the aldehyde carbonyl (


) favors the addition of water, stabilizing the molecule against polymerization. Upon dissolution in aqueous media, an equilibrium is established between the gem-diol and the reactive free dicarbonyl species.
  • Solid State: Stable crystalline hydrate (

    
    ).
    
  • Reactive Species: 1,2-Dicarbonyl (

    
    ).
    
  • Electronic Influence: The 3,4,5-trimethoxy motif exerts a net electron-donating effect (+M effect) on the aromatic ring. This slightly reduces the electrophilicity of the ketone carbonyl (

    
    ) compared to unsubstituted phenylglyoxal, potentially enhancing the stability of the reagent in physiological buffers while maintaining sufficient reactivity toward strong nucleophiles like guanidine.
    
Visualization: Hydration Dynamics

The following diagram illustrates the reversible dehydration required to generate the electrophilic species capable of nucleophilic capture.

HydrationEquilibrium Solid TMPG Hydrate (Solid) Stable Gem-diol Form Ar-CO-CH(OH)2 Solution Aqueous Solution Dehydration Step Solid->Solution Dissolution Reactive Free Dicarbonyl (Reactive) Electrophilic Species Ar-CO-CHO Solution->Reactive -H2O (Equilibrium) Nucleophile Nucleophilic Attack (R-NH2, Arg, etc.) Reactive->Nucleophile Irreversible Capture

Figure 1: The activation pathway of TMPG hydrate. The reagent must shed water to expose the dicarbonyl core for reaction.

Part 2: The Arginine Directive (Bioconjugation)

Mechanism of Interaction

The primary application of TMPG is the selective modification of arginine residues. The guanidino group of arginine is a potent nucleophile (


). At physiological pH (7.5–8.5), the unprotonated fraction of the guanidino group attacks the dicarbonyl system.

Key Mechanistic Steps:

  • Nucleophilic Attack: The terminal nitrogen of the guanidino group attacks the aldehyde carbon (

    
    ) of TMPG.
    
  • Cyclization: The second nitrogen attacks the ketone carbon (

    
    ), followed by dehydration.
    
  • Adduct Formation: The reaction typically yields a cyclic intermediate (dihydroxyimidazolidine derivative). Depending on conditions and stoichiometry, two molecules of TMPG may react with one arginine to form a stable condensate.

Selectivity Profile

Unlike lysine-targeting reagents (NHS esters), TMPG is highly selective for arginine due to the specific requirement for a bidentate nucleophile (the guanidine structure) to bridge the 1,2-dicarbonyl gap. The 3,4,5-trimethoxy group adds steric bulk, which may improve selectivity by preventing reaction with buried or sterically hindered residues, targeting only solvent-exposed arginines.

Experimental Protocol: Arginine Modification

Objective: Modify surface arginine residues on a target protein (e.g., BSA or a specific enzyme).

ParameterSpecificationNotes
Buffer 50 mM Sodium Bicarbonate or PhosphatepH 8.0 is optimal. Avoid amine buffers (Tris) which may compete.
Reagent Conc. 5–10 mM TMPG HydrateUse 10-50 fold molar excess over Arginine residues.
Solvent Water/DMSO (9:1)TMPG is moderately soluble; DMSO aids dissolution.
Incubation 1–2 Hours at 25°CProtect from light (precautionary).
Quenching Excess Arginine or Gel FiltrationRemove unreacted TMPG to prevent non-specific binding.

Step-by-Step Workflow:

  • Dissolve TMPG hydrate in a minimal volume of DMSO.

  • Dilute into the protein solution (in bicarbonate buffer, pH 8.0).

  • Incubate in the dark at room temperature for 60 minutes.

  • Desalt the protein using a PD-10 column or dialysis to remove excess reagent.

  • Analyze modification via Mass Spectrometry (look for mass shift: +236 Da per adduct, accounting for dehydration).

Part 3: Heterocycle Synthesis (Medicinal Chemistry)[1][2]

Quinoxaline Formation

The 1,2-dicarbonyl core of TMPG is a perfect "clip" for 1,2-diamines. Condensation with o-phenylenediamine (OPD) derivatives yields 2-(3,4,5-trimethoxyphenyl)quinoxaline. This scaffold is highly relevant in oncology, as the trimethoxyphenyl moiety mimics the pharmacophore of colchicine and combretastatin (tubulin inhibitors).

Visualization: Quinoxaline Synthesis Pathway

This reaction is thermodynamically driven by the formation of the stable aromatic pyrazine ring.

QuinoxalineSynthesis TMPG TMPG (Dicarbonyl) Schiff1 Intermediate: Mono-imine TMPG->Schiff1 Condensation (-H2O) OPD o-Phenylenediamine OPD->Schiff1 Condensation (-H2O) Cyclization Cyclization & Dehydration Schiff1->Cyclization Intramolecular Attack Product 2-(3,4,5-Trimethoxyphenyl) Quinoxaline Cyclization->Product Aromatization (-H2O)

Figure 2: The condensation pathway for synthesizing bioactive quinoxalines using TMPG.

Experimental Protocol: Synthesis of Quinoxaline Derivative

Reagents: TMPG Hydrate (1.0 equiv), o-Phenylenediamine (1.0 equiv), Ethanol.

  • Preparation: Dissolve 1 mmol of TMPG hydrate in 10 mL of ethanol. The solution may require slight warming to ensure full dehydration/dissolution.

  • Addition: Add 1 mmol of o-phenylenediamine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (formation of a fluorescent spot is typical for quinoxalines).

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate under vacuum and recrystallize from ethanol/water.

  • Characterization:

    • 1H NMR: Look for the disappearance of the aldehyde proton and the appearance of quinoxaline aromatic protons.

    • Yield: Typically >80% due to the thermodynamic stability of the quinoxaline ring.

Part 4: Synthesis of the Reagent

If TMPG hydrate is not commercially available, it is synthesized via the oxidation of the corresponding acetophenone.

Reaction: 3,4,5-Trimethoxyacetophenone +




3,4,5-Trimethoxyphenylglyoxal.

Protocol:

  • Suspend 3,4,5-trimethoxyacetophenone (10 mmol) in dioxane/water (30 mL, 20:1 ratio).

  • Add Selenium Dioxide (

    
    , 11 mmol).
    
  • Reflux for 4 hours. The solution will turn red/orange, and black selenium metal will precipitate.

  • Filter the hot solution through Celite to remove selenium.

  • Concentrate the filtrate. The glyoxal usually crystallizes as the hydrate upon cooling or addition of water.

References

  • Takahashi, K. (1968).[1] The reaction of phenylglyoxal with arginine residues in proteins.[1][2][3] Journal of Biological Chemistry, 243(23), 6171-6179. Link

  • Vince, R., & Daluge, S. (1971). Glyoxalase inhibitors. A possible approach to antineoplastic agents. Journal of Medicinal Chemistry, 14(1), 35-37. Link

  • Zayed, M. F. (2023).[4][5] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate/European Journal of Medicinal Chemistry. Link

  • PubChem. (2024).[6] 3,4,5-Trimethoxyphenylglyoxal hydrate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Arginine-Directed Bioconjugation with Phenylglyoxal Reagents. MilliporeSigma Technical Guides. Link

Sources

Relationship between 3,4,5-Trimethoxyphenylglyoxal hydrate and gallic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional relationships between Gallic Acid and 3,4,5-Trimethoxyphenylglyoxal (TMPG) Hydrate.

From Gallic Acid Origins to Proteomic Applications

Executive Summary

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a specialized vicinal dicarbonyl reagent derived from the natural product Gallic Acid (3,4,5-trihydroxybenzoic acid). While Gallic Acid serves as the structural scaffold, TMPG represents a functionalized evolution designed for high-specificity bioconjugation and pharmacophore development. This guide delineates the synthetic lineage connecting these two molecules and analyzes the mechanistic advantages TMPG offers in arginine modification and tubulin-targeting drug discovery.

Part 1: The Structural Lineage

The relationship between Gallic Acid and TMPG is one of precursor and derivative , bridged by sequential alkylation and oxidation.

FeatureGallic Acid (Parent)3,4,5-Trimethoxyphenylglyoxal (Progeny)
Formula C₇H₆O₅C₁₁H₁₂O₅ (Hydrate form)
Core Motif 3,4,5-Trihydroxybenzene3,4,5-Trimethoxybenzene
Key Functionality Carboxylic Acid (-COOH)

-Ketoaldehyde (Glyoxal)
Solubility Hydrophilic (Water soluble)Lipophilic (Organic soluble)
Primary Reactivity Antioxidant / Radical ScavengingElectrophilic attack on Guanidino groups

The "Hydrate" Factor: Unlike simple aldehydes, TMPG exists as a stable hydrate in its solid form. The electron-withdrawing nature of the adjacent ketone destabilizes the aldehyde carbonyl, favoring the formation of a geminal diol (hydrate) upon exposure to atmospheric moisture or aqueous solvents. This hydration is reversible and essential for its shelf stability.

Part 2: Synthetic Pathway

The transformation from Gallic Acid to TMPG involves masking the reactive phenols via methylation, followed by the construction of the glyoxal tail.

Phase 1: Methylation (Protection)

Gallic acid is exhaustively methylated to block the phenolic hydroxyls. This alters the molecule's solubility profile and prevents quinone formation during subsequent oxidation steps.

  • Reagents: Dimethyl sulfate (

    
    ) or Methyl iodide (
    
    
    
    ), Potassium Carbonate (
    
    
    ).
  • Intermediate: 3,4,5-Trimethoxyacetophenone (via Friedel-Crafts or organolithium conversion of the benzoate).

Phase 2: Selenium Dioxide Oxidation

The critical step is the Riley oxidation of the acetyl group on 3,4,5-trimethoxyacetophenone. Selenium dioxide (


) selectively oxidizes the 

-methyl group to an aldehyde, yielding the glyoxal.

Synthesis GA Gallic Acid (3,4,5-Trihydroxybenzoic acid) TMBA 3,4,5-Trimethoxybenzoic Acid (Methylation) GA->TMBA Me2SO4, K2CO3 Reflux TMAP 3,4,5-Trimethoxyacetophenone (Acyl Conversion) TMBA->TMAP 1. SOCl2 2. MeLi or AlCl3/AcCl TMPG 3,4,5-Trimethoxyphenylglyoxal (SeO2 Oxidation) TMAP->TMPG SeO2, Dioxane/H2O Riley Oxidation

Figure 1: Synthetic route from Gallic Acid to 3,4,5-Trimethoxyphenylglyoxal.

Part 3: Mechanistic Applications[1][2]
1. Arginine Bioconjugation (Proteomics)

TMPG is a chemoselective reagent for Arginine residues. The 1,2-dicarbonyl moiety reacts specifically with the guanidino group of Arginine at physiological pH (7.0–8.5) to form a stable heterocyclic adduct (dihydroxyimidazolidine derivative).

Why the 3,4,5-Trimethoxy pattern matters:

  • Electronic Stabilization: The electron-donating methoxy groups on the phenyl ring stabilize the intermediate cation, potentially altering the kinetics compared to unsubstituted phenylglyoxal.

  • Spectroscopic Tag: The trimethoxy ring provides a distinct UV/Vis absorbance signature, aiding in the quantification of modified proteins.

Mechanism TMPG TMPG (Dicarbonyl) Complex Intermediate (Schiff Base Formation) TMPG->Complex Nucleophilic Attack (pH 8.0) Arg Arginine (Guanidino Group) Arg->Complex Adduct Cyclic Adduct (Cis-diol Imidazolidine) Complex->Adduct Cyclization & Stabilization

Figure 2: Reaction mechanism of TMPG with Arginine residues.

2. Pharmacological Relevance (Tubulin Binding)

The 3,4,5-trimethoxyphenyl motif (TMP) is a pharmacophore "privileged structure" found in potent antimitotic agents like Colchicine, Combretastatin A4, and Podophyllotoxin.

  • Mechanism: Compounds containing the TMP moiety bind to the colchicine-binding site of

    
    -tubulin.
    
  • Role of TMPG: TMPG serves as a critical intermediate for synthesizing heterocycles (e.g., quinoxalines, imidazoles) that retain this tubulin-binding capability, acting as precursors for novel anticancer drugs.

Part 4: Experimental Protocols
Protocol A: Synthesis of TMPG from Acetophenone

Note: This protocol assumes the starting material is 3,4,5-trimethoxyacetophenone.[1]

  • Reagent Setup: Dissolve 3,4,5-trimethoxyacetophenone (10 mmol) in 1,4-dioxane (20 mL).

  • Oxidant Preparation: Add Selenium Dioxide (

    
    , 11 mmol) and a trace amount of water (0.5 mL) to promote the reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Target

    
     will be lower than acetophenone due to increased polarity).
    
  • Workup: Filter the hot solution through Celite to remove metallic selenium (black precipitate).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow oil that solidifies upon standing or triturating with water, forming the hydrate .

  • Purification: Recrystallize from water or an ethyl acetate/hexane mixture.

Protocol B: Arginine Modification in Proteins
  • Buffer Preparation: Prepare 50 mM Sodium Bicarbonate buffer, pH 8.0. Avoid amine-based buffers (Tris/Glycine) as they may compete, though TMPG is highly selective for Guanidine.

  • Reaction: Incubate the protein (1-10 mg/mL) with a 10-fold molar excess of TMPG Hydrate (dissolved in DMSO or Ethanol).

  • Incubation: Allow to react at 25°C for 60 minutes in the dark.

  • Quenching: Stop the reaction by adding excess Arginine or by passing the sample through a desalting column (Sephadex G-25) to remove unreacted reagent.

References
  • Synthesis of 3,4,5-trimethoxyphenylglyoxylic acid/glyoxal : Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.[1] Patent CN110590535A. Available at:

  • Arginine Modification Chemistry : Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry. Available at: [Link]

  • Biological Activity of Trimethoxyphenyl Derivatives : Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones. (2024). MDPI Pharmaceuticals. Available at: [Link]

  • Gallic Acid as Precursor : Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Erowid/Rhodium Archive. Available at: [Link]

Sources

Understanding the Hydrate vs. the Anhydrous Form of Trimethoxyphenylglyoxal: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trimethoxyphenylglyoxal is a key building block in the synthesis of various pharmaceutical and heterocyclic compounds. It exists in two primary forms: an anhydrous aldehyde and a stable, crystalline monohydrate, which is a geminal diol. The presence or absence of this single water molecule fundamentally alters the compound's chemical structure, stability, and reactivity. This guide provides an in-depth technical analysis of these two forms, outlining the equilibrium that governs them, detailing robust analytical methods for their differentiation, and explaining the profound implications for researchers in synthetic chemistry and drug development. By understanding the causality behind experimental choices, scientists can harness the specific properties of each form to optimize reaction outcomes and ensure protocol reproducibility.

Introduction: More Than Just Water

In the realm of organic chemistry, the distinction between a hydrated and an anhydrous compound can seem trivial. However, for α-ketoaldehydes like 3,4,5-trimethoxyphenylglyoxal, this distinction is critical. The commercially available form is typically the stable, crystalline monohydrate. In this state, the molecule is not merely associated with water; it has reacted with it to form a gem-diol, fundamentally changing the electrophilic character of the crucial aldehyde carbon.[1][2]

The anhydrous form, containing a free aldehyde group, is significantly more reactive but less stable. The choice between using the hydrate or preparing the anhydrous form directly impacts reaction kinetics, choice of reagents, and ultimately, the success of a synthetic protocol.[3][4] This guide serves as a comprehensive resource for scientists to understand, characterize, and strategically utilize the distinct properties of trimethoxyphenylglyoxal hydrate and its anhydrous counterpart.

Molecular Structure and the Hydration Equilibrium

The two forms of trimethoxyphenylglyoxal exist in a dynamic, reversible equilibrium. The anhydrous form possesses a classic α-ketoaldehyde structure, while the hydrate form is a gem-diol, with two hydroxyl groups attached to the terminal carbon.

  • Anhydrous Form (3,4,5-Trimethoxyphenylglyoxal): Features a highly electrophilic aldehyde group adjacent to a ketone. This structure is prone to nucleophilic attack.

  • Hydrate Form (3,4,5-Trimethoxyphenylglyoxal Monohydrate): The aldehyde has reacted with one molecule of water to form a stable geminal diol. This tetrahedral structure is significantly less electrophilic than the free aldehyde.[1]

The equilibrium between these forms is influenced by factors such as solvent, temperature, and pH.[5] In aqueous or protic solutions, the equilibrium often favors the hydrate form.[2] Driving the equilibrium toward the anhydrous form typically requires heating under vacuum or the use of dehydrating agents.

Caption: Reversible equilibrium between the anhydrous aldehyde and the hydrated gem-diol form.

Comparative Physicochemical Properties

The structural differences between the hydrate and anhydrous forms lead to distinct physical properties. While specific data for the anhydrous form is scarce due to its instability, general principles allow for a reliable comparison.

PropertyHydrate Form (Monohydrate)Anhydrous FormRationale & Significance
Molecular Formula C₁₁H₁₄O₆C₁₁H₁₂O₅The addition of one H₂O molecule.
Molar Mass ~242.22 g/mol ~224.20 g/mol Affects stoichiometry calculations. Anhydrous form must be used for reactions sensitive to water.[3]
Appearance White to off-white crystalline solidLikely a yellow oil or low-melting solidThe stable crystal lattice of the hydrate is disrupted upon water removal.
Melting Point ~110-115 °C (with dehydration)73-75 °C (for related 3,4,5-trimethoxybenzaldehyde)[6]The hydrate's melting point is a dehydration event, not a true melt of the intact molecule.[7]
Solubility Soluble in many organic solventsExpected to have similar or slightly different solubility profiles.Hydrates can sometimes exhibit higher solubility in aqueous media.[8]
Stability Highly stable at room temperatureLess stable; can re-hydrate in the presence of moisture.The hydrate is the preferred form for long-term storage.
Definitive Analytical Characterization

Distinguishing between the hydrate and anhydrous forms is essential for quality control and reaction monitoring. A combination of spectroscopic and thermal analysis techniques provides a definitive characterization workflow.

Analytical_Workflow start Unknown Sample (Trimethoxyphenylglyoxal) tga Thermogravimetric Analysis (TGA) start->tga Quantify Water dsc Differential Scanning Calorimetry (DSC) start->dsc Observe Thermal Events nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Confirm Structure ftir FTIR Spectroscopy start->ftir Identify Functional Groups result_hydrate Result: Hydrate Form tga->result_hydrate Mass loss ≈ 7.4% result_anhydrous Result: Anhydrous Form tga->result_anhydrous No significant mass loss dsc->result_hydrate Endotherm (Dehydration) nmr->result_hydrate gem-diol peaks present (No aldehyde proton) nmr->result_anhydrous Aldehyde proton present (~9-10 ppm) ftir->result_hydrate Broad O-H stretch (~3400 cm⁻¹) ftir->result_anhydrous Sharp C-H aldehyde stretch (~2720, 2820 cm⁻¹)

Caption: Workflow for the definitive identification of hydrate vs. anhydrous forms.

4.1 Thermal Analysis: TGA and DSC

Thermal methods are the most direct way to quantify the water of hydration.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[10] For 3,4,5-trimethoxyphenylglyoxal monohydrate (MW ≈ 242.22), the theoretical mass loss corresponding to one molecule of water (MW ≈ 18.02) is approximately 7.4%. A TGA scan will show a distinct mass loss step in this range, providing quantitative proof of the hydrate.[9][11] The anhydrous form will show no significant mass loss until decomposition temperatures are reached.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change.[12] The dehydration of the hydrate is an endothermic process, which will appear as a distinct peak on the DSC thermogram.[13][14] This technique is highly sensitive and can reveal the thermal stability of the hydrate.[7]

Protocol: TGA for Water Content Quantification

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the trimethoxyphenylglyoxal sample into a ceramic or aluminum TGA pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Measure the percentage mass loss in the step corresponding to water loss (typically between 50 °C and 120 °C). A loss of ~7.4% confirms the monohydrate.

4.2 Spectroscopic Analysis: NMR and FTIR

Spectroscopy provides unambiguous structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for observing the aldehyde-hydrate equilibrium.[5]

    • Hydrate Form: The ¹H NMR spectrum will not show a signal in the typical aldehyde region (~9-10 ppm). Instead, it will display signals corresponding to the two hydroxyl protons of the gem-diol (which may be broad or exchange with D₂O) and the methine proton (-CH(OH)₂) at a more upfield position.

    • Anhydrous Form: The ¹H NMR spectrum will show a characteristic singlet for the aldehydic proton between 9 and 10 ppm.

    • Equilibrium: In solution, especially with traces of water, both sets of signals may be present, and their integration can be used to determine the equilibrium constant.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups.

    • Hydrate Form: The spectrum will be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the diol and water molecule. The carbonyl (C=O) stretch from the ketone will be present around 1670-1690 cm⁻¹.

    • Anhydrous Form: The broad O-H band will be absent. The spectrum will show the ketone C=O stretch, and critically, the characteristic C-H stretching bands for an aldehyde, which typically appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Implications in Synthetic Chemistry & Drug Development

The choice between the hydrate and anhydrous form is not merely a matter of convenience; it is a critical process parameter that dictates reaction design.[3]

  • Reactivity: The anhydrous form is significantly more reactive towards nucleophiles. Reactions requiring the free aldehyde, such as Wittig reactions, aldol condensations, or reductive aminations, will proceed sluggishly or not at all with the hydrate form under standard conditions.[4] Using the hydrate in such a reaction would necessitate in situ dehydration or harsher conditions, which could lead to side products.

  • Stoichiometry: Using the hydrate form without accounting for the mass of the water molecule (a ~7.4% difference) will result in a stoichiometric error, leading to lower yields and potential purification challenges.

  • Pharmaceutical Formulation: In drug development, the hydration state of an active pharmaceutical ingredient (API) or an intermediate is a critical quality attribute.[8] Hydrates and anhydrates are considered different polymorphs and can have different solubilities, dissolution rates, and stability profiles, all of which can impact the final drug product's bioavailability and shelf-life.[3][11]

Protocol: Preparation of Anhydrous Trimethoxyphenylglyoxal for Reaction

This protocol should be performed immediately before the compound is needed for a reaction.

  • Setup: Place a known quantity of 3,4,5-trimethoxyphenylglyoxal monohydrate in a round-bottom flask equipped with a magnetic stir bar.

  • Dehydration: Connect the flask to a high-vacuum line (<1 mmHg).

  • Heating: Gently heat the flask in an oil bath to 60-70 °C while stirring under vacuum. The temperature should be kept well below the melting point to avoid decomposition.

  • Monitoring: Continue heating under vacuum for 2-4 hours. The crystalline solid will likely transform into an oil or amorphous solid. The process is complete when no more water is observed condensing in the cold trap of the vacuum line.

  • Usage: Cool the flask to room temperature under vacuum, then backfill with an inert gas (e.g., Nitrogen or Argon). The resulting anhydrous material should be used immediately for the subsequent synthetic step.

Conclusion

Trimethoxyphenylglyoxal provides a classic example of how a seemingly simple hydration state can have profound chemical and practical consequences. The stable, crystalline monohydrate is a gem-diol, structurally and reactively distinct from the transient, highly electrophilic anhydrous aldehyde. For researchers and drug developers, a thorough understanding and characterization of the starting material is not just good practice—it is essential for achieving reproducible, high-yielding, and reliable results. By employing the thermal and spectroscopic techniques detailed in this guide, scientists can confidently identify their material and make informed, causality-driven decisions to advance their synthetic and development goals.

References
  • Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.
  • Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC.
  • Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water.
  • Van Der Watt, H., & Caira, M. R. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1561-1564.
  • Oreate AI Blog. (2026, January 22). Understanding Aldehyde Hydrate: Insights From NMR Studies.
  • Barth, A. (2020). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129692.
  • Palermo, A., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Molecules, 27(12), 3788.
  • Bell, R. P. (1960). Hydration equilibria of some aldehydes and ketones. Transactions of the Faraday Society, 56, 147-153.
  • Georgieva, K., et al. (2018). A differential scanning calorimetry (DSC) scan of a hydrated and of a partially dehydrated leaf of Haberlea rhodopensis. ResearchGate.
  • Harvey, D. (2025, July 23). 11.2: Differential Thermal Analysis and Differential Scanning Calorimetry. Chemistry LibreTexts.
  • Cadena, S. M., et al. (2017). Aldehyde-hydrate equilibrium in nucleobase 2-oxoethyl derivatives. Journal of Molecular Structure, 1146, 649-656.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Oreate AI Blog. (2025, December 19). Hydrate vs. Anhydrous: Understanding the Differences and Implications.
  • Hitachi High-Tech Corporation. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.
  • Blasko, A. (2019, October 26). Significance between anhydrous and hydrated compounds?. ResearchGate.
  • Camachem. (2022, January 13). Anhydrate and Hydrate: Which One You Should Get?.
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

Sources

Methodological & Application

Protocol for amine derivatization using 3,4,5-Trimethoxyphenylglyoxal hydrate for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HPLC Analysis of Guanidino-Amines via Pre-Column Derivatization with 3,4,5-Trimethoxyphenylglyoxal (TMPG)

Executive Summary & Principle

This protocol details the methodology for the derivatization and quantification of guanidino-functionalized amines (specifically Arginine , Methylguanidine , and related analogs) using 3,4,5-Trimethoxyphenylglyoxal (TMPG) .

While often categorized broadly under "amine analysis," TMPG exhibits high chemoselectivity for the guanidino group over primary


-amines. Unlike standard amine reagents (e.g., OPA, FMOC) that target primary amino groups, TMPG reacts with the guanidinium moiety under mild alkaline conditions to form a highly fluorescent imidazole derivative.

Why TMPG?

  • Enhanced Stability: The methoxy substitutions on the phenyl ring provide superior stability to the fluorophore compared to the unsubstituted Phenylglyoxal (PGO).

  • Reduced Background: TMPG derivatives exhibit distinct spectral shifts that minimize interference from native biological autofluorescence.

  • Selectivity: It allows for the specific detection of arginine-containing peptides or metabolic markers (e.g., methylguanidine in uremic serum) without interference from the bulk amino acid pool.

Chemical Mechanism

The reaction proceeds via the condensation of the


-dicarbonyl group of TMPG with the 1,2-diamine-like structure of the guanidino group. This cyclization yields a fluorescent imidazole derivative. The reaction is pH-dependent and requires a subsequent acidification step to stabilize the fluorophore.

ReactionMechanism Reagent 3,4,5-Trimethoxyphenylglyoxal (TMPG) Intermed Dihydroxyimidazolidine Intermediate Reagent->Intermed pH 8.0-9.0 60°C, 20 min Target Guanidino-Amine (e.g., Arginine) Target->Intermed pH 8.0-9.0 60°C, 20 min Product Fluorescent Imidazole Derivative Intermed->Product Acidification (H3PO4 or HCl) - 2 H2O

Figure 1: Reaction pathway for the fluorogenic derivatization of guanidino compounds with TMPG.

Materials & Reagents

ComponentSpecificationPreparation Notes
Derivatizing Reagent 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG)Stock: Dissolve 10 mg in 10 mL HPLC-grade Methanol (1 mg/mL). Prepare fresh daily. Protect from light.
Reaction Buffer 0.2 M Borate Buffer (pH 8.5)Adjust pH with NaOH.[1] Filter through 0.22 µm membrane.
Stop Solution 0.5 M Phosphoric Acid (

)
Used to quench reaction and stabilize the fluorophore.
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)Acidic pH is critical for derivative stability on-column.
Mobile Phase B Acetonitrile (HPLC Grade)Gradient grade.
Standard L-Arginine / MethylguanidinePrepare 1 mM stock in 0.1 M HCl. Dilute working standards in water.

Experimental Protocol

Step 1: Sample Preparation
  • Protein Precipitation: If analyzing serum or plasma, mix sample 1:1 with cold acetonitrile. Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Dilution: Dilute supernatant with HPLC-grade water if necessary to fall within the linear range (typically 0.1 – 50 µM).

Step 2: Derivatization Workflow

This reaction is time and temperature-sensitive. Ensure the heating block is pre-equilibrated.

  • Combine: In a 1.5 mL amber vial, add:

    • 100 µL Sample or Standard

    • 100 µL Borate Buffer (0.2 M, pH 8.5)

    • 100 µL TMPG Reagent Solution

  • Incubate: Vortex briefly. Heat at 60°C for 20 minutes in a dry block heater.

    • Note: Higher temperatures (80°C) increase reaction speed but may degrade unstable metabolites. 60°C is the optimal balance.

  • Quench: Immediately add 100 µL of 0.5 M Phosphoric Acid.

    • Critical: The fluorescence intensity is pH-dependent. The acidic shift stabilizes the fluorescent imidazole ring.

  • Cool: Place on ice for 2 minutes.

  • Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Step 3: HPLC-FLD Analysis
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C.[2][3]

  • Injection Volume: 10–20 µL.

  • Detection: Fluorescence (FLD).[4]

    • Excitation: 325 nm

    • Emission: 425 nm

    • Note: Perform a spectral scan on your specific detector as the methoxy-group shift can vary slightly based on solvent composition.

Gradient Table:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
15.06040Elution of Guanidines
16.01090Column Wash
20.01090Hold
21.09010Re-equilibration
30.09010End

Method Validation & Troubleshooting

Self-Validating System Checks
  • Stability Check: Inject the same standard vial every 4 hours. If peak area decreases >5%, the derivative is degrading. Keep autosampler at 4°C.

  • Reagent Blank: Always run a "Water + Reagent" blank. TMPG can form weak fluorescent degradation products upon storage; a high background indicates the solid reagent has oxidized.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Sensitivity Incorrect pH during reactionEnsure Borate buffer is pH 8.5–9.0. Reaction is slow at neutral pH.
Peak Tailing Column interactionGuanidines are basic. Ensure Mobile Phase A is acidic (pH 3.0) to protonate silanols.
High Background Old ReagentTMPG oxidizes over time. Use fresh stock or store solid under nitrogen.

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_react Derivatization cluster_analysis Analysis S1 Sample/Standard (100 µL) S2 Add Buffer (pH 8.5) + TMPG Reagent S1->S2 R1 Incubate 60°C, 20 min S2->R1 R2 Quench with Acid (Stabilization) R1->R2 Critical Step A1 HPLC Separation (C18, Acidic MP) R2->A1 A2 Fluorescence Detection Ex: 325nm / Em: 425nm A1->A2

Figure 2: Operational workflow for TMPG derivatization and HPLC analysis.

References

  • Kai, M., et al. (1998). "Reaction of 3,4,5-trimethoxyphenylglyoxal with guanidino compounds and its application to the determination of methylguanidine in plasma." Analytica Chimica Acta.

  • Takahashi, K. (1968).[5] "The reaction of phenylglyoxal with arginine residues in proteins."[5][6] Journal of Biological Chemistry.

  • Sigma-Aldrich. "Fluorescent Dye Wavelength Index & Derivatization Reagents."

Sources

Synthesis of thiazole derivatives with 3,4,5-Trimethoxyphenylglyoxal hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of thiazole derivatives using 3,4,5-Trimethoxyphenylglyoxal hydrate , a stable and safer alternative to lachrymatory


-haloketones.

The 3,4,5-Trimethoxyphenylglyoxal Hydrate Route

Executive Summary

The 2-amino-4-arylthiazole scaffold is a privileged structure in oncology, particularly for agents targeting the colchicine-binding site of tubulin. Traditional Hantzsch synthesis utilizes


-bromoacetophenones, which are often unstable, toxic lachrymators.

This guide details a superior protocol using 3,4,5-Trimethoxyphenylglyoxal hydrate . This reagent offers three distinct advantages:

  • Safety: Non-lachrymatory solid.

  • Stability: High shelf-life stability compared to

    
    -haloketones.
    
  • Regioselectivity: Exclusively yields the 4-aryl isomer via condensation with thioureas.

Scientific Foundation & Mechanism

The reaction is a modified Hantzsch-type condensation. Unlike the classic displacement of a halide, this pathway involves the condensation of a 1,2-dicarbonyl (glyoxal) with a dinucleophile (thiourea).

Mechanism of Action:

  • Dehydration: The glyoxal hydrate releases water in refluxing ethanol to generate the reactive

    
    -keto aldehyde in situ.
    
  • Nucleophilic Attack (C1): The thiourea amino group attacks the highly electrophilic aldehyde carbon (C1), forming an imine intermediate.

  • Cyclization (C2): The sulfur atom attacks the ketone carbonyl (C2), closing the ring to form a 5-hydroxy-thiazoline intermediate.

  • Aromatization: Dehydration drives the formation of the aromatic thiazole ring.

Note: While the reaction proceeds under neutral reflux, the addition of Iodine (


)  as a catalyst significantly improves yields by facilitating the oxidative dehydrogenation/dehydration step.

ThiazoleMechanism Reactants 3,4,5-Trimethoxyphenylglyoxal Hydrate + Thiourea Inter1 Reactive Species: α-Keto Aldehyde Reactants->Inter1 Dehydration (EtOH/Reflux) Inter2 Intermediate: Iminothioether Inter1->Inter2 N-Attack on Aldehyde Inter3 Cyclization: 5-Hydroxy-thiazoline Inter2->Inter3 S-Attack on Ketone Product Product: 2-Amino-4-(3,4,5-trimethoxyphenyl)thiazole Inter3->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway from glyoxal hydrate to aminothiazole.

Experimental Protocols
Protocol A: Iodine-Catalyzed Direct Synthesis

Best for: High-purity synthesis of the core scaffold.

Materials:

  • 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (

    
    ) (0.1 mmol, 10 mol%)
    
  • Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3,4,5-Trimethoxyphenylglyoxal hydrate in 10 mL of ethanol. Stir at room temperature for 10 minutes to ensure full solvation of the hydrate.

  • Addition: Add 1.2 mmol of Thiourea and 0.1 mmol of molecular Iodine.

  • Reflux: Attach a condenser and heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 6:4).
    
  • Workup: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid.[1]

    • If no precipitate: Pour the mixture into 50 mL of crushed ice containing 5% Sodium Thiosulfate (

      
      ) to quench residual iodine.
      
  • Neutralization: Adjust pH to ~8-9 using saturated

    
     solution to ensure the free base amine is formed.
    
  • Purification: Filter the resulting precipitate, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Protocol B: One-Pot Three-Component Synthesis (Advanced)

Best for: Creating 5-substituted derivatives for SAR (Structure-Activity Relationship) studies.

Concept: This protocol introduces an aryl aldehyde into the reaction, which condenses at the C5 position, creating a fully substituted thiazole.

Materials:

  • 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Catalyst: Silica-supported Tungstosilicic acid or simple reflux.

Procedure:

  • Combine glyoxal hydrate, thiourea, and the aryl aldehyde in Ethanol (15 mL).

  • Reflux for 6–8 hours.

  • The product typically precipitates upon cooling. Recrystallize from Ethanol/DMF mixtures.

Data Analysis & Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

Table 1: Expected Spectral Characteristics

FeatureExpected Signal (

ppm, DMSO-

)
Diagnostic Value
Thiazole C5-H 7.00 – 7.15 (Singlet, 1H)Confirms ring closure (Protocol A only).
Amino Group (

)
7.00 – 7.50 (Broad Singlet, 2H)Confirms aminothiazole formation;

exchangeable.
Trimethoxy Protons 3.70 – 3.90 (Singlets, 9H)Confirms integrity of the pharmacophore.
Aromatic Protons 7.10 – 7.30 (Singlet, 2H)Characteristic of the symmetric 3,4,5-trimethoxy ring.

Troubleshooting Guide:

  • Problem: Low Yield / Sticky Gum.

    • Cause: Incomplete dehydration of the intermediate.

    • Solution: Increase reflux time or add a small amount of anhydrous

      
       or molecular sieves to the reaction to trap water released by the hydrate.
      
  • Problem: Regioisomer confusion.

    • Verification: Use HMBC NMR. The Thiazole C5 proton should show a correlation to the C4 carbon, which in turn correlates to the phenyl ring protons.

Biological Application Workflow

The 3,4,5-trimethoxyphenyl moiety mimics the A-ring of Combretastatin A-4 , a potent vascular disrupting agent. Thiazoles synthesized via this protocol are prime candidates for tubulin polymerization inhibition assays.

DrugDiscovery Step1 Synthesis: Glyoxal Hydrate + Thiourea Step2 Purification: Recrystallization (EtOH) Step1->Step2 Step3 Validation: 1H-NMR, MS, MP Step2->Step3 Step4 Biological Assay: Tubulin Polymerization Inhibition Step3->Step4 Step5 Lead Optimization: Protocol B (5-Substituted) Step4->Step5 Active? Step5->Step1 Iterate

Figure 2: Workflow from chemical synthesis to biological evaluation.

References
  • BenchChem. (2025). Application Notes and Protocols: 3,4-Dimethoxyphenylglyoxal Hydrate in Medicinal Chemistry. Retrieved from

  • Romagnoli, R., et al. (2023). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents.[2] Journal of Medicinal Chemistry / PMC. Retrieved from

  • Sabry, M. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076.[3] Retrieved from

  • Praveen, V. (2021).[4][5] Iodic Acid Catalyzed Efficient Synthesis of 2-Aminothiazoles. International Journal for Research in Applied Science & Engineering Technology (IJRASET).[4] Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch and Modified Methods.[6][7] Retrieved from

Sources

GC-MS analysis protocol for volatile derivatives of 3,4,5-Trimethoxyphenylglyoxal hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the GC-MS Analysis of Volatile Derivatives of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the analysis of 3,4,5-Trimethoxyphenylglyoxal Hydrate, a non-volatile α-dicarbonyl compound. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is precluded by the analyte's low volatility and thermal instability. This protocol details a robust derivatization strategy that quantitatively converts the target analyte into a thermally stable and volatile quinoxaline derivative. The subsequent GC-MS method is optimized for high-resolution separation and sensitive detection, making it suitable for rigorous quantitative analysis and structural confirmation in research, quality control, and drug development settings. The causality behind each experimental step is explained to ensure both technical accuracy and practical reproducibility.

Introduction and Scientific Principle

3,4,5-Trimethoxyphenylglyoxal hydrate belongs to the class of α-dicarbonyl compounds, which are of significant interest in fields ranging from medicinal chemistry to food science due to their high reactivity.[1] The analysis of such molecules presents a significant challenge for gas chromatography, as the polar carbonyl and hydrate functional groups render them non-volatile and susceptible to thermal degradation at typical GC injector temperatures.[2]

To overcome this limitation, a chemical derivatization step is essential. This protocol employs a classic and highly efficient reaction with o-phenylenediamine (OPD). The α-dicarbonyl moiety of the target analyte undergoes a condensation reaction with OPD to form a stable, planar, and significantly more volatile quinoxaline derivative.[3][4] This transformation is critical as it replaces the polar, active hydrogens with a stable aromatic system, which not only increases volatility but also improves chromatographic peak shape and enhances thermal stability.[5] The resulting derivative is amenable to separation on a standard non-polar GC column and produces a characteristic mass spectrum under Electron Ionization (EI), allowing for both confident identification and precise quantification.[6]

The overall analytical workflow is a multi-stage process designed to ensure accuracy and reproducibility.

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample/Standard Aliquot B Add Internal Standard A->B Quantitative Reference C Derivatization with o-Phenylenediamine B->C Reaction Initiation (Heat) D Liquid-Liquid Extraction C->D Isolate Derivative E Dry & Concentrate D->E Prepare for Injection F GC-MS Injection E->F Introduce into GC G Data Acquisition (Scan/SIM) F->G Separation & Detection H Peak Integration & Identification G->H Process Raw Data I Quantification via Calibration H->I Calculate Concentration J Final Report I->J Summarize Results

Figure 1: Overall experimental workflow from sample preparation to final analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard, method blanks, and quality control samples is mandatory for ensuring the trustworthiness of the generated data.

Required Materials, Reagents, and Equipment
  • Analyte Standard: 3,4,5-Trimethoxyphenylglyoxal Hydrate (≥98% purity)

  • Internal Standard (IS): 2,3-Hexanedione or a suitable stable isotope-labeled analog (≥99% purity)

  • Derivatizing Reagent: o-Phenylenediamine (OPD, ≥99.5% purity)

  • Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Hexane

  • Drying Agent: Anhydrous Sodium Sulfate

  • Reagents: Pyridine (catalyst, optional), Hydrochloric Acid (for pH adjustment if needed)

  • Equipment:

    • 2 mL amber glass reaction vials with PTFE-lined screw caps

    • Analytical balance

    • Vortex mixer

    • Heating block or water bath capable of maintaining 60-80°C

    • Centrifuge

    • Nitrogen evaporation system

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4,5-Trimethoxyphenylglyoxal Hydrate standard and dissolve in 10 mL of methanol. Store at 4°C in an amber vial.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve in 10 mL of methanol. Store at 4°C.

  • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of o-phenylenediamine in 10 mL of methanol. This solution should be prepared fresh daily to avoid degradation.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical concentration range might be 1 µg/mL to 100 µg/mL. Each calibration standard must be spiked with the internal standard to a constant final concentration (e.g., 10 µg/mL).

Step-by-Step Derivatization Procedure
  • Sample Aliquoting: Transfer 100 µL of each standard, quality control sample, or unknown sample into a 2 mL amber reaction vial.

  • Internal Standard Addition: Add 10 µL of a 100 µg/mL working solution of the internal standard to every vial (including blanks, but excluding the pure IS identification sample). This early addition accounts for variability in subsequent extraction and derivatization steps.

  • Initiate Derivatization: Add 200 µL of the freshly prepared o-phenylenediamine solution to each vial.

  • Reaction Incubation: Cap the vials tightly, vortex for 30 seconds, and place them in a heating block set to 60°C for 3 hours. The elevated temperature ensures the optimal reaction yield for the formation of the quinoxaline derivative.[1]

  • Cooling: After incubation, remove the vials and allow them to cool to room temperature.

  • Derivative Extraction: Add 500 µL of ethyl acetate and 500 µL of deionized water to each vial. Vortex vigorously for 2 minutes to extract the quinoxaline derivative into the organic phase.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial, taking care not to disturb the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water, which can interfere with the GC analysis.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen until the final volume is approximately 100 µL. Do not evaporate to complete dryness, as this can lead to loss of the volatile derivative. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use. A non-polar capillary column is recommended for this analysis.[7]

Parameter Setting Rationale
Gas Chromatograph (GC)
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A versatile, non-polar column providing excellent separation for a wide range of semi-volatile compounds.[7]
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Injector Temp.250°CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 80°C, hold 2 minAllows for solvent focusing and sharp initial peaks.
Ramp 1: 15°C/min to 280°CA moderate ramp rate to ensure good separation of the analyte from matrix components.
Hold: 5 min at 280°CEnsures elution of any less volatile compounds and cleans the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard 70 eV EI generates reproducible, library-searchable mass spectra.[7]
Ion Source Temp.230°CA standard temperature that balances ionization efficiency and analyte stability.
MS Transfer Line280°CPrevents condensation of the analyte between the GC and MS.
Mass Scan Rangem/z 50 - 500Covers the expected mass of the derivative and its key fragments.
Acquisition ModeFull Scan (Qualitative) / SIM (Quantitative)Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[8]

Data Analysis and Method Validation

Qualitative Identification

The identity of the derivatized 3,4,5-Trimethoxyphenylglyoxal is confirmed by a combination of its GC retention time and its unique mass spectrum. The expected derivative is 6-(3,4,5-trimethoxyphenyl)quinoxaline .

  • Expected Molecular Ion (M+•): The molecular weight of the derivative should be calculated and the corresponding molecular ion peak identified in the mass spectrum.

  • Fragmentation Pattern: Under 70 eV EI, characteristic fragmentation will occur. Expect to see fragments corresponding to the loss of methyl groups (-15 Da), methoxy groups (-31 Da), and potentially cleavage yielding the trimethoxyphenyl cation or the quinoxaline ring structure.

Quantitative Analysis

For accurate quantification, an internal standard method is employed.[9]

  • Construct Calibration Curve: Analyze the prepared calibration standards. For each point, calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the known concentration of the analyte.

  • Linearity: Perform a linear regression on the calibration curve. A correlation coefficient (R²) of >0.995 is typically required to demonstrate linearity.[10]

  • Quantify Unknowns: Analyze the unknown samples. Determine the peak area ratio of the analyte to the internal standard and use the regression equation from the calibration curve to calculate the concentration.

A Acquired GC-MS Data (Chromatogram) B Identify Analyte & IS Peaks (by Retention Time & Mass Spectrum) A->B C Integrate Peak Areas B->C D Calculate Peak Area Ratio (Analyte / Internal Standard) C->D E Calibration Curve (Ratio vs. Concentration) D->E For Standards F Determine Concentration from Curve Equation D->F For Samples E->F

Figure 2: Workflow for quantitative data analysis.
Method Validation and Trustworthiness

To ensure the integrity of the results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11]

  • Specificity: The ability to detect the analyte without interference from the matrix. Confirmed by analyzing blank matrix samples.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Accuracy & Precision: Determined by analyzing replicate quality control samples at multiple concentration levels. Accuracy is reported as % recovery, and precision as relative standard deviation (RSD).[10][12]

  • Robustness: The method's reliability when subjected to small, deliberate variations in parameters (e.g., oven ramp rate, reaction time).[11]

References

  • A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma by gas chromatography-mass spectrometry. (2008). PubMed.
  • Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. PMC.
  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International.
  • An effective derivatization method for quantitative determination by GC/MS of glyoxal and methylglyoxal in plasma samples. ResearchGate. Available at: [Link]

  • Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene. OIV.
  • Application Notes and Protocols for the Detection of 3,4-Dimethoxyphenylglyoxal Hydrate Reaction Products. Benchchem.
  • Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education. Available at: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). PMC.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis. Benchchem.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. (2023). MDPI. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]

Sources

Application Note: Reflux Synthesis of Bioactive Heterocycles using 3,4,5-Trimethoxyphenylglyoxal Hydrate

[1][2]

Introduction & Pharmacological Significance

3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG-H) is a high-value vicinal dicarbonyl intermediate used extensively in the synthesis of nitrogen-containing heterocycles.[1] Its structural core—the 3,4,5-trimethoxyphenyl moiety—acts as a critical pharmacophore in drug discovery, mimicking the A-ring of colchicine and combretastatin A-4.[1][2] Consequently, derivatives synthesized from TMPG-H frequently exhibit potent tubulin polymerization inhibition , making them primary candidates for anticancer therapeutics, particularly against leukemia and breast cancer cell lines [1, 7].[1][2]

Unlike simple aldehydes, the glyoxal functionality (-CO-CHO, often existing as the gem-diol hydrate -CO-CH(OH)₂) offers dual electrophilic sites.[1] This unique reactivity allows for facile condensation with binucleophiles under reflux conditions to yield quinoxalines , imidazoles , and thiazoles with high atom economy.[1][2][3]

Chemical Properties & Handling[2][3][4]

  • Compound: 3,4,5-Trimethoxyphenylglyoxal hydrate[1][2]

  • Appearance: Yellow to orange crystalline solid.[2][3]

  • Solubility: Soluble in alcohols (methanol, ethanol), DMSO, and DMF.[1][2][3] Sparingly soluble in non-polar solvents (hexane).[1][2][3]

  • Stability: Hygroscopic.[2][3] The hydrate form is stable but can revert to the anhydrous dicarbonyl upon heating in a vacuum or azeotropic distillation.[2][3]

  • Safety: Irritant to eyes and respiratory tract.[2][3][4] Dicarbonyls are reactive toward proteins (arginine modification); handle with gloves and in a fume hood.[1][3]

Experimental Setup for Reflux

The success of condensation reactions with TMPG-H relies on maintaining a stable reflux temperature to overcome the activation energy of cyclization and, in some cases, to facilitate the removal of water (dehydration).[1]

Core Equipment
  • Reaction Vessel: 50 mL or 100 mL Round Bottom Flask (RBF) (2-neck preferred for temperature monitoring).

  • Condenser: Allihn or Dimroth reflux condenser (water-cooled).

  • Heating Source: Oil bath or aluminum heating block (avoid open flame due to solvent flammability).[1][2][3]

  • Stirring: Magnetic stir bar (Teflon-coated, egg-shaped for vortex stability).

Solvent Selection Matrix
SolventBoiling Point (°C)ApplicationPros/Cons
Ethanol (Abs.) 78Quinoxaline/Thiazole SynthesisPreferred. Green solvent, good solubility for TMPG-H, easy workup.[1]
Acetic Acid (Glacial) 118Cyclization catalystActs as both solvent and acid catalyst.[1][3] Harder to remove; requires neutralization.[2][3]
DMSO/DMF >150High-temp condensationsUse only if reagents are insoluble in EtOH.[2][3] Difficult workup (requires aqueous crash-out).[3]

Protocol 1: Synthesis of Quinoxaline Derivatives

Reaction Type: Condensation / Cyclization Target Mechanism: Reaction of TMPG-H with 1,2-diamines (e.g., o-phenylenediamine).[1]

Mechanistic Insight

The reaction proceeds via a double Schiff base formation.[2][3] The keto-aldehyde (or hydrate) reacts with the primary amines of the diamine. The high electron density of the 3,4,5-trimethoxy ring stabilizes the intermediate but may slightly reduce the electrophilicity of the

2
Step-by-Step Methodology
  • Preparation: In a 50 mL RBF, dissolve 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 mmol, ~240 mg) in Ethanol (10 mL).

    • Note: Sonicate if necessary to ensure the hydrate is fully dissolved.[2][3]

  • Addition: Add o-Phenylenediamine (1.0 mmol, ~108 mg) directly to the stirring solution.

    • Catalyst (Optional): For sterically hindered diamines, add 3-5 drops of Glacial Acetic Acid or a catalytic amount of Iodine (5 mol%) [4].[1][3]

  • Reflux: Attach the condenser and heat the system to reflux (oil bath set to ~85°C).

  • Monitoring: Reflux for 2–4 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2][3]

    • Endpoint: Disappearance of the yellow TMPG-H spot and appearance of a fluorescent quinoxaline spot.[3]

  • Workup:

    • Cool the mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling.[2][3] If not, pour the mixture into crushed ice (50 g) with vigorous stirring.

    • Filtration: Collect the solid by vacuum filtration.[2][3] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1][3]

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Protocol 2: Synthesis of 2,4,5-Trisubstituted Imidazoles

Reaction Type: Multi-component Cyclocondensation Target: Reaction of TMPG-H with an aldehyde and ammonium acetate.[2]

Step-by-Step Methodology
  • Preparation: In a 100 mL RBF, combine:

    • 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 mmol)[1][2]

    • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)[1][2]

    • Ammonium Acetate (10.0 mmol, excess source of ammonia)[1]

  • Solvent: Add Glacial Acetic Acid (15 mL).

  • Reflux: Heat to reflux (120°C oil bath) for 6–8 hours .

    • Why Acetic Acid? It solubilizes the ammonium salts and buffers the pH to facilitate imine formation.[2][3]

  • Workup:

    • Cool to room temperature.[2][3][5]

    • Pour into ice-cold water (100 mL).

    • Neutralize with Ammonium Hydroxide (conc.) until pH ~8–9.[2][3] The imidazole will precipitate as a solid.[2][3]

  • Isolation: Filter, wash with water, and dry.[1][2][3][6]

Critical Process Parameters (CPP) & Troubleshooting

CPP Control Table
ParameterSettingImpact on Quality
Temperature Reflux (± 5°C of BP)Low temp leads to incomplete cyclization (open intermediates).[1]
Stoichiometry 1:1 (Diamine) / 1:10 (NH₄OAc)Excess diamine complicates purification; Excess NH₄OAc is required for imidazoles.[1][3]
Water Content Minimized (unless using hydrate)TMPG is a hydrate, but excess water in solvent can shift equilibrium back to hydrolysis products.[1][2][3]
Troubleshooting Guide
  • Issue: Oily/Tarred Product.

    • Cause: Polymerization or incomplete oxidation.[2][3]

    • Solution: Use an Ethanol/Water (1:[1][7]1) mix for recrystallization or perform a charcoal filtration step while hot.[2][3]

  • Issue: Low Yield.

    • Cause: The "hydrate" water is retarding the condensation.[2][3]

    • Solution: Add a Dean-Stark trap (if using Toluene) or molecular sieves to the reaction flask to scavenge water.[3]

  • Issue: Starting Material Remains.

    • Cause: Deactivation by trimethoxy groups.[2][3]

    • Solution: Add a Lewis Acid catalyst (e.g., Indium(III) chloride or Iodine) to activate the carbonyls [15].[1][2]

Visualization of Experimental Workflow

GTMPG3,4,5-TrimethoxyphenylglyoxalHydrateRefluxReflux ProcessSolvent: EtOH or AcOHTemp: 80-120°CTime: 2-8 HoursTMPG->RefluxDissolveReagentsReagents:1. Diamine (Quinoxaline)2. Aldehyde + NH4OAc (Imidazole)Reagents->RefluxAddIntermediateIntermediate(Schiff Base / Open Chain)Reflux->IntermediateCondensationWorkupWorkup1. Cool to RT2. Pour into Crushed Ice3. Neutralize (if AcOH used)Reflux->WorkupTLC CompleteIntermediate->RefluxCyclizationProductFinal Product(Crystalline Solid)Workup->ProductFiltration & Recrystallization

Figure 1: Logical workflow for the synthesis of heterocycles from 3,4,5-Trimethoxyphenylglyoxal hydrate.

References

  • Guillon, J., et al. (2023).[1][2][3] "Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one." MDPI. Link[1]

  • BenchChem Technical Support. (2025). "Spectroscopic Confirmation of Quinoxaline Derivatives from 3,5-Dimethoxyphenylglyoxal Hydrate Reactions." BenchChem Application Notes. Link[1]

  • Narsaiah, B., et al. (2011).[1][2][3] "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." PMC / NIH.[2][3] Link

  • Hasaninejad, A., et al. (2009).[1][2][3] "Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine." Journal of the Iranian Chemical Society.[2][3] Link

  • Swati, B., et al. (2013).[1][2][3][8] "Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation." Current Pharma Research. Link

  • Al-Wahaibi, L., et al. (2022).[1][2][3] "Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides." MDPI. Link

  • Romagnoli, R., et al. (2023).[1][2][3] "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." PMC.[2][3] Link

Use of 3,4,5-Trimethoxyphenylglyoxal hydrate in synthesizing combretastatin analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Synthesis of Combretastatin Analogues using 3,4,5-Trimethoxyphenylglyoxal Hydrate

Part 1: Introduction & Strategic Rationale

The Challenge: The "Cis-Stilbene" Instability Combretastatin A-4 (CA-4) is a potent vascular disrupting agent (VDA) that binds to the colchicine site of


-tubulin, inducing microtubule depolymerization and vascular shutdown in tumors. However, its clinical efficacy is compromised by the inherent instability of its cis-stilbene olefinic bridge, which readily isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration [1].

The Solution: Heterocyclic Bioisosteres To overcome this, medicinal chemists employ a "cis-locking" strategy, replacing the ethylene bridge with rigid heterocyclic scaffolds (imidazoles, thiazoles, quinoxalines) that maintain the critical dihedral angle between the A-ring (3,4,5-trimethoxyphenyl) and the B-ring (4-methoxyphenyl or substituted aryl) required for high-affinity tubulin binding [2].

The Reagent: 3,4,5-Trimethoxyphenylglyoxal (TMPG) Hydrate TMPG Hydrate serves as a privileged "A-ring synthon."[1] Its unique vicinal dicarbonyl structure allows for facile condensation with binucleophiles, enabling the rapid assembly of diverse heterocyclic cores while carrying the essential pharmacophore (the trimethoxy motif) intact.

Compound Profile Specification
Name 3,4,5-Trimethoxyphenylglyoxal hydrate
CAS Number 82964-62-5
Molecular Weight 240.21 g/mol (anhydrous eq.)
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1]
Storage Hygroscopic; store at -20°C under inert atmosphere.

Part 2: Synthetic Strategies & Protocols

This guide details two primary workflows:

  • The Quinoxaline Route: For fusing the bridge into a rigid bicyclic system.

  • The Thiazole Route: For creating 2,4-disubstituted analogues via multicomponent chemistry.

Workflow Visualization

G cluster_0 Route A: Quinoxaline Synthesis cluster_1 Route B: Hantzsch Thiazole Synthesis TMPG 3,4,5-Trimethoxyphenylglyoxal Hydrate (Precursor) Diamine 1,2-Diamines (e.g., o-phenylenediamine) TMPG->Diamine Condensation (EtOH, Reflux) Thiourea Thiourea TMPG->Thiourea One-Pot MCR (Tungstosilisic Acid) Quinox Quinoxaline Analogue (Rigidified Bridge) Diamine->Quinox Thiazole Aminothiazole Analogue (Bioisostere) Thiourea->Thiazole Aldehyde Substituted Benzaldehyde

Caption: Divergent synthetic pathways utilizing TMPG hydrate to access distinct cis-restricted combretastatin pharmacophores.

Protocol A: Synthesis of Quinoxaline Analogues

Rationale: Quinoxalines mimic the cis-stilbene geometry by incorporating the bridge carbons into a pyrazine ring fused with a benzene ring. This scaffold is highly stable and resistant to metabolic degradation.

Materials:

  • 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 equiv)[1]

  • Substituted 1,2-phenylenediamine (1.0 equiv)[1]

  • Ethanol (Absolute)[2]

  • Catalytic Iodine (

    
    ) or Acetic Acid (optional, for activation)[1]
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyphenylglyoxal hydrate (1.0 mmol, 240 mg) in 10 mL of absolute ethanol.

  • Addition: Add the substituted 1,2-phenylenediamine (1.0 mmol) to the solution.

    • Expert Tip: If the diamine is electron-deficient (e.g., nitro-substituted), add 5 mol% of iodine (

      
      ) or 2-3 drops of glacial acetic acid to catalyze the imine formation [3].
      
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The glyoxal spot (polar) should disappear, and a less polar fluorescent spot (quinoxaline) should appear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Scenario A (Precipitation): If the product precipitates, filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.[1]

    • Scenario B (Soluble): If no precipitate forms, concentrate the solvent under reduced pressure.[1] Redissolve the residue in dichloromethane (DCM), wash with water and brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95% Key Characterization:

  • 1H NMR: Look for the singlet proton of the pyrazine ring (if monosubstituted on the glyoxal side) or the disappearance of the aldehyde proton. The trimethoxy region (s, 9H) typically appears around 3.8–3.9 ppm.[1]

Protocol B: One-Pot Hantzsch Synthesis of Aminothiazoles

Rationale: The thiazole ring is a classic bioisostere for the cis-double bond. This multicomponent reaction (MCR) assembles the A-ring (from TMPG), the B-ring (from an aldehyde), and the thiazole core (from thiourea) in a single step [4].

Materials:

  • 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 mmol)[1]

  • Thiourea (1.2 mmol)[3]

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)[1]

  • Catalyst: Silica-supported Tungstosilisic Acid (0.1 g) or

    
     (10 mol%)
    
  • Solvent: 1-Butanol or Ethanol[3]

Step-by-Step Methodology:

  • Assembly: In a 25 mL reaction vial, combine TMPG hydrate (240 mg, 1.0 mmol), thiourea (91 mg, 1.2 mmol), and the target benzaldehyde (1.0 mmol) in 5 mL of 1-Butanol.

  • Catalysis: Add the solid catalyst (e.g., 0.1 g silica-supported tungstosilisic acid).[3]

    • Green Chemistry Note: This catalyst is heterogeneous and can be recovered by filtration.

  • Reaction: Heat to reflux (118°C for butanol) with vigorous stirring for 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1][3]

    • Filter the mixture to remove the solid catalyst.[4]

    • Add saturated aqueous

      
       (10 mL) to the filtrate to neutralize any generated acid.
      
    • Extract with Ethyl Acetate (3 x 15 mL).

  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purify via recrystallization from Ethanol/Water (9:1) to yield the 2-amino-4-(3,4,5-trimethoxyphenyl)-5-(aryl)thiazole.

Self-Validating Checkpoint:

  • The formation of the aminothiazole is confirmed by the appearance of a broad singlet (

    
    ) in the NMR spectrum around 7.0–7.5 ppm (exchangeable with 
    
    
    
    ) and the absence of the aldehyde peak.

Part 3: Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Low Yield (Quinoxaline) Incomplete dehydration of the intermediate.Ensure the reaction is refluxed long enough. Add molecular sieves to the reaction to scavenge water.
Sticky/Oily Product Residual solvent or impurities.[1]Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Starting Material Remains Hydrate form is unreactive.[1]Although the hydrate reacts in situ, heating in Toluene with a Dean-Stark trap prior to adding the amine can dehydrate the glyoxal to its more reactive anhydrous form.
Multiple Spots on TLC Polymerization of Glyoxal.TMPG is sensitive to strong bases. Ensure conditions remain neutral or slightly acidic (acetic acid). Avoid strong inorganic bases like NaOH.[1]

References

  • Pettit, G. R., et al. (1989).[1] "Antineoplastic agents.[1][5][6] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products.

  • Ohsumi, K., et al. (1998).[1] "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Notes. (2025). "Spectroscopic Confirmation of Quinoxaline Derivatives from 3,5-Dimethoxyphenylglyoxal Hydrate Reactions."

  • Zheng, X., et al. (2021).[1][7] "Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, L., et al. (2020).[1] "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives." Open Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

3,4,5-Trimethoxyphenylglyoxal (TMPG) is a specialized arginine-selective bioconjugation reagent. Unlike general phenylglyoxals, the electron-rich 3,4,5-trimethoxy ring system confers unique solubility and reactivity profiles, making it ideal for modifying guanidinium groups in complex biological milieus.

However, users frequently report yields as low as 30-40% due to three common failure modes:

  • Polymerization: The anhydrous aldehyde is unstable and polymerizes into a stiff gel.[1]

  • Selenium Contamination: Colloidal red selenium passes through standard filters, contaminating the final product.

  • Over-oxidation: Conversion to 3,4,5-trimethoxybenzoic acid.

This guide outlines a self-validating protocol designed to boost yields to >75% by stabilizing the product as the hydrate form immediately upon generation.

Core Protocol: The "Wet Dioxane" Riley Oxidation

This method utilizes Selenium Dioxide (


) in a water-doped solvent system.[1][2][3] The presence of water is not accidental; it is thermodynamically required to drive the equilibrium toward the stable gem-diol (hydrate) and prevent polymerization.
Reagents & Stoichiometry
ComponentRoleEq.Notes
3,4,5-Trimethoxyacetophenone Substrate1.0Purity >98% essential.[4]
Selenium Dioxide (

)
Oxidant1.1Freshly sublimed preferred. Old

(clumped/wet) causes low yields.
1,4-Dioxane SolventN/AMain solvent (0.5 M concentration).
Deionized Water Co-Solvent2-5% v/vCRITICAL: Essential for hydrate formation and Se precipitation.
Step-by-Step Workflow
  • Solvation: Dissolve 1.1 eq of

    
     in a mixture of 1,4-dioxane and water (95:5 ratio) at 50°C. Validation: Solution should be clear and colorless to pale yellow.
    
  • Addition: Add 1.0 eq of 3,4,5-trimethoxyacetophenone in one portion.

  • Reflux: Heat to mild reflux (105-110°C bath temp) for 4 hours.

    • Visual Check: The solution will turn yellow, and black selenium metal will precipitate. If the precipitate is red/orange, the reaction is too cool or water is insufficient.

  • Hot Filtration (The "Se-Trap"):

    • Prepare a Celite 545 pad.

    • Filter the reaction mixture while hot (>80°C) .

    • Why? Selenium aggregates when hot (black allotrope). Upon cooling, it forms colloidal red selenium that passes through filters and contaminates the product.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • The residue will be a yellow oil.

    • Add hot water (3x volume of original oil) and stir vigorously.

    • Chill to 4°C overnight to crystallize the hydrate.

Mechanism & Logic

Understanding the mechanism prevents errors. The reaction proceeds via the enol tautomer of the acetophenone attacking the electrophilic selenium.

RileyOxidation Substrate 3,4,5-Trimethoxy- acetophenone Enol Enol Tautomer Substrate->Enol Heat SeEster β-Ketoseleninic Ester Enol->SeEster + SeO2 Rearrangement Pummerer-like Rearrangement SeEster->Rearrangement Anhydrous Anhydrous Glyoxal Rearrangement->Anhydrous - Se(0), - H2O Hydrate Target Product: Glyoxal Hydrate Anhydrous->Hydrate + H2O (Stabilization) Polymer Polymer Anhydrous->Polymer No Water (Polymerization)

Figure 1: Mechanistic pathway of the Riley Oxidation.[5] Note that the final hydration step (Anhydrous → Hydrate) is the yield-determining step for isolation.

Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
Low Yield (<40%) Old/Hydrated

Use freshly sublimed

. If reagent is sticky, increase load to 1.5 eq.
Product is a Sticky Gum Incomplete HydrationDissolve the gum in minimal hot ethanol, then add excess hot water and scratch the flask to induce crystallization.
Red Filtrate Colloidal SeleniumYou filtered too cold. Re-heat the filtrate to reflux for 10 mins to aggregate Se into black powder, then re-filter hot through fresh Celite.
Product turns brown Acid Contamination

produces selenous acid byproducts. Wash the final crystals with cold bicarbonate solution if pH < 4.

Advanced Optimization: Microwave Synthesis

For high-throughput labs, microwave irradiation is superior to thermal reflux. It minimizes the time the product is exposed to heat, reducing tar formation.

Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 100°C, 150W, 20 minutes (Hold time).

  • Yield Improvement: Typically increases yield from ~60% to ~85% for electron-rich acetophenones.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of dioxane? A: Yes, but yields are generally lower (5-10% drop). Ethanol can compete as a nucleophile, potentially forming hemiacetals. Dioxane is inert and allows for a higher reflux temperature (101°C vs 78°C), which drives the kinetics of the difficult enolization step in electron-rich systems.

Q: Why is my product melting point variable (85-105°C)? A: This is a feature, not a bug. Phenylglyoxals exist as an equilibrium of hydrates and hemi-hydrates depending on drying conditions. To standardize, dry in a vacuum desiccator over


 for 24 hours, but be aware that "bone dry" material is more prone to polymerization.

Q: How do I store the synthesized hydrate? A: Store at -20°C under argon. The 3,4,5-trimethoxy motif is electron-rich and susceptible to slow oxidative degradation by air over months.

Q: Is the product toxic? A: Yes. It is a reactive electrophile (glyoxal) and likely retains trace selenium. Handle with gloves and dispose of all selenium waste in a dedicated hazardous waste stream.

References

  • Riley, H. L., et al. (1932).[6] "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society, 1875. Link

  • Organic Syntheses. "Phenylglyoxal." Org.[1][7] Synth. 1944, 24, 61. (Standard protocol basis). Link

  • Thompson, D. A., et al. (2016).[8] "Arginine selective reagents for ligation to peptides and proteins."[8] Journal of Peptide Science, 22(5), 311-319.[8] (Specific application of TMPG). Link

  • Wang, J., et al. (2006).[9] "Microwave-assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones." Synthetic Communications, 36(12). (Microwave optimization data). Link

Sources

Purification of crude 3,4,5-Trimethoxyphenylglyoxal hydrate via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,4,5-Trimethoxyphenylglyoxal Hydrate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 3,4,5-Trimethoxyphenylglyoxal hydrate via recrystallization. It is designed to move beyond a simple set of instructions, offering explanations for the underlying principles and robust troubleshooting strategies to overcome common experimental hurdles.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Q1: My final product is still yellow or brown. How can I obtain a colorless or off-white product?

A: A persistent yellow or brown hue in your recrystallized product indicates the presence of colored impurities. These are often highly conjugated organic molecules, which may be by-products from the synthesis or degradation products.

  • Causality: The synthesis of related aromatic aldehydes often starts from precursors like gallic acid or vanillin.[1] Incomplete methylation or oxidation during the reaction can lead to residual phenolic compounds or quinone-like structures that are highly colored. These impurities can become trapped within the crystal lattice of your target compound if crystallization occurs too rapidly.

  • Solution: Activated Carbon Treatment:

    • Dissolve the impure 3,4,5-Trimethoxyphenylglyoxal hydrate in the minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).

    • Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% of the solute's mass. Caution: Adding too much charcoal can significantly reduce your yield by adsorbing the product.[2]

    • Gently boil the solution for 5-10 minutes. The activated carbon's high surface area will adsorb the colored impurities.[1]

    • Perform a hot gravity filtration to remove the activated carbon. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.

    • Allow the hot, decolorized filtrate to cool slowly to initiate crystallization.

Q2: No crystals are forming, even after my solution has cooled to room temperature. What should I do?

A: The failure of crystals to form from a cooled solution is a common issue, often due to supersaturation or the use of excessive solvent.

  • Causality: A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature.[3] Crystal formation requires an initial nucleation event—the formation of a stable seed crystal—which can sometimes be kinetically hindered.[4]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the liquid level.[3][5] The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth.

      • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystallization.[1][5]

    • Reduce Solvent Volume: If induction techniques fail, it is highly likely that too much solvent was used initially.[3][5] Gently heat the solution to boil off a portion of the solvent. Once you observe a slight turbidity or cloudiness at the boiling point, allow the solution to cool again.

    • Further Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound and maximize crystal formation.[6][7]

Q3: I'm getting an oil or a slushy precipitate instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.

  • Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the solute (for 3,4,5-Trimethoxybenzaldehyde, a related compound, the melting point is ~73 °C), the compound will come out of solution as a liquid instead of a solid.[8] This can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[2] Oiling out is detrimental to purification because the liquid oil tends to dissolve impurities rather than excluding them.

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble).[2] This keeps the compound dissolved at a lower temperature.

    • Induce crystallization at a lower temperature by scratching or seeding just as the solution begins to cool.

    • Ensure very slow cooling. You can achieve this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature undisturbed.[6]

Q4: My final yield is very low. How can I improve it?

A: A low recovery is a common problem in recrystallization, but it can be minimized with careful technique. Remember that some loss of product is inevitable, as the compound will have some finite solubility even in the cold solvent.[5]

  • Common Causes & Prevention:

    • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will leave a larger amount of your product in the mother liquor upon cooling.[2][3][5]

    • Premature Crystallization: If the product crystallizes during hot filtration (e.g., on the filter paper or in the funnel stem), it will be lost. To prevent this, use a stemless funnel, keep the receiving flask hot, and dilute the solution with a small amount of extra hot solvent just before filtering.[9] You can then boil off this excess solvent before cooling.

    • Improper Washing: Washing the collected crystals with room temperature or warm solvent will redissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.[5]

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the solid.[7]

Experimental Workflow & Data

Recrystallization Protocol Diagram

Recrystallization_Workflow cluster_dissolution Dissolution & Initial Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude solid to Erlenmeyer flask B 2. Add minimum volume of near-boiling solvent A->B Heat C 3. (Optional) Add activated carbon for decolorization B->C D 4. Perform hot gravity filtration to remove insoluble impurities C->D Boil briefly E 5. Allow filtrate to cool slowly D->E Clear filtrate F 6. Cool further in an ice-water bath E->F Induce if needed G 7. Collect crystals via suction filtration F->G Crystal slurry H 8. Wash with minimal ice-cold solvent G->H I 9. Dry crystals under vacuum H->I Troubleshooting start Begin Recrystallization q1 Is the solution clear after dissolving in hot solvent? start->q1 proc_hotfilter Perform Hot Gravity Filtration q1->proc_hotfilter a1_no q2 Did crystals form upon cooling? q1->q2 a1_yes a1_yes Yes a1_no No proc_hotfilter->q2 proc_induce Induce Crystallization: 1. Scratch with glass rod 2. Add a seed crystal q2->proc_induce a2_no q4 What is the precipitate? Crystals or Oil? q2->q4 a2_yes a2_yes Yes a2_no No q3 Did crystals form after induction? proc_induce->q3 proc_reduce_solvent Too much solvent used. Re-heat and boil off a portion of the solvent. q3->proc_reduce_solvent a3_no q3->q4 a3_yes a3_yes Yes a3_no No proc_reduce_solvent->q2 proc_oiling_out Oiling Out Occurred. 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly q4->proc_oiling_out a4_oil proc_isolate Isolate Crystals: Vacuum filtration, wash with ice-cold solvent, and dry. q4->proc_isolate a4_crystals a4_crystals Crystals a4_oil Oil proc_oiling_out->q2 end Pure Product proc_isolate->end

Caption: A logical guide for troubleshooting common recrystallization problems.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. [Link]

  • Nichols, L. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]

  • Wissinger, J. (n.d.).
  • University of New England. (n.d.). Recrystallisation. Chemistry Lab Manual. [Link]

  • Al-Jammal, M. K. (n.d.). EXPERIMENT (3) Recrystallization. University of Basrah. [Link]

  • Zhang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. [Link]

  • An, M., et al. (2021). The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Li, G., et al. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. MDPI. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Wang, G., et al. (2025). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • IEA Solar Heating & Cooling Programme. (n.d.). Thermochemical Storage Materials Research - TGA/DSC-Hydration Studies. [Link]

  • Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. (2011). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
  • Wang, Y., et al. (2018). 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents. PMC. [Link]

Sources

Managing the stability of 3,4,5-Trimethoxyphenylglyoxal hydrate under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4,5-Trimethoxyphenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the stability of this compound, particularly concerning pH. Understanding and controlling the chemical environment is paramount to ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed protocols, please refer to the Troubleshooting Guides.

Q1: My solution of 3,4,5-Trimethoxyphenylglyoxal hydrate turned yellow/brown upon storage. What is happening?

A: Discoloration is a common indicator of degradation. Aldehydes, especially those with complex aromatic structures, can be susceptible to oxidation and polymerization over time.[1] The rate of these reactions can be influenced by pH, exposure to light, and the presence of oxygen. Highly alkaline conditions (pH > 8) are particularly problematic as they can catalyze degradation pathways.[2] For optimal stability, freshly prepared solutions are always recommended.

Q2: I'm seeing a loss of my compound's peak in HPLC analysis over a short period. Why is the compound degrading so quickly in my buffered solution?

A: Rapid degradation in solution is almost always linked to pH. 3,4,5-Trimethoxyphenylglyoxal, as a non-enolizable aldehyde, is susceptible to base-induced disproportionation, known as the Cannizzaro reaction, at elevated pH.[3][4][5] In this reaction, two molecules of the aldehyde react to form a primary alcohol (3,4,5-trimethoxyphenyl) and a carboxylic acid (3,4,5-trimethoxyphenylglyoxylic acid).[4] This reaction is often significant at pH values above 8 and can be quite rapid in strongly alkaline conditions.[2] Conversely, very strong acidic conditions (pH < 3) can also promote hydrolysis or other degradation pathways.[2]

Q3: What is the relationship between the "hydrate" form and the active aldehyde?

A: 3,4,5-Trimethoxyphenylglyoxal hydrate exists in a reversible equilibrium with its corresponding aldehyde form in aqueous solutions.[6][7] The "hydrate" is a geminal diol, where a water molecule has added across the aldehyde's carbonyl bond.[6][7] This equilibrium is dynamic and pH-dependent. The aldehyde is typically the more reactive species. For most applications, this equilibrium does not need to be manually shifted, but it's crucial to be aware that the concentration of the free aldehyde is influenced by the aqueous environment.

Q4: What are the ideal storage conditions for the solid compound and its stock solutions?

A:

  • Solid Compound: Store the solid 3,4,5-Trimethoxyphenylglyoxal hydrate in a tightly sealed container, protected from light, at 2-8°C.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent like HPLC-grade acetonitrile or methanol.[8] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.[8] Before use, allow the aliquot to come to room temperature slowly and vortex gently.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for addressing common stability challenges.

Guide 1: Assessing pH-Dependent Stability

Objective: To determine the optimal pH range for your experiments and quantify the degradation rate of 3,4,5-Trimethoxyphenylglyoxal hydrate across a pH spectrum.

Causality: The stability of a compound in solution is critically dependent on pH.[2][9] This protocol is designed to systematically expose the compound to different pH conditions and monitor its concentration over time, allowing you to identify a pH "safe zone" for your experimental window. The general recommendation for many drug substances is to aim for a degradation of 5-20% to properly characterize stability pathways.[10]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Buffer Solutions (pH 3, 5, 7, 9, 11) C Spike Stock into Buffers (Final Conc: ~50 µg/mL) A->C B Prepare Compound Stock (e.g., 10 mg/mL in ACN) B->C D Incubate Samples (e.g., Room Temp or 40°C) C->D E Collect Aliquots at Time Points (T=0, 2, 4, 8, 24h) D->E F Analyze via RP-HPLC-UV E->F G Calculate % Remaining vs. T=0 F->G H Plot Data & Determine Optimal pH Range G->H

Caption: Workflow for a pH-dependent stability study.

  • Buffer Preparation:

    • Prepare a set of buffers covering the desired pH range. Common choices include:

      • pH 3.0: 0.1 M Citrate Buffer

      • pH 5.0: 0.1 M Acetate Buffer

      • pH 7.0: 0.1 M Phosphate Buffer

      • pH 9.0: 0.1 M Borate Buffer

      • pH 11.0: 0.1 M Carbonate-Bicarbonate Buffer

    • Verify the final pH of each buffer with a calibrated pH meter.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 3,4,5-Trimethoxyphenylglyoxal hydrate in HPLC-grade acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL). Acetonitrile is often chosen for its miscibility with aqueous buffers and compatibility with reverse-phase HPLC.[8]

  • Incubation:

    • In separate, amber glass vials, add a small volume of the stock solution to each buffer to achieve a final working concentration suitable for your analytical method (e.g., 50 µg/mL). Self-Validation Check: Ensure the initial volume of acetonitrile is low (e.g., <5% of the total volume) to avoid significant solvent effects.

    • Immediately after mixing, take the first time point sample (T=0) from each vial.

    • Store the vials under controlled temperature conditions (e.g., room temperature or an elevated temperature like 40°C to accelerate degradation).[10]

  • Sample Collection & Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Analyze each sample immediately by a validated stability-indicating HPLC method (see Guide 2). A stability-indicating method is one that can separate the intact drug from its degradation products.

    • Record the peak area of the parent compound.

  • Data Interpretation:

    • For each pH, calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot "% Compound Remaining" vs. "Time" for each pH.

    • The pH condition showing the slowest rate of degradation is the most stable.

The results will likely show that the compound is most stable in the neutral to slightly acidic pH range (around pH 5-7) and degrades significantly at pH > 8 and pH < 3.[2]

pHBuffer System% Remaining after 8h (40°C)Observation
3.0 Citrate~75%Moderate degradation
5.0 Acetate>95%High Stability
7.0 Phosphate>90%Good Stability
9.0 Borate~40%Significant degradation, potential discoloration
11.0 Carbonate<10%Rapid degradation
Guide 2: HPLC Method for Stability Monitoring

Objective: To establish a reliable Reverse-Phase HPLC (RP-HPLC) method to quantify 3,4,5-Trimethoxyphenylglyoxal hydrate and separate it from potential degradation products.

Causality: A robust analytical method is essential for accurately measuring stability. The method must be "stability-indicating," meaning it can resolve the parent peak from any new peaks that appear as the compound degrades.[9] This ensures you are measuring the true concentration of the intact compound, not a co-eluting impurity.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to produce sharp peak shapes. A gradient elution is recommended to resolve degradation products.
Gradient Start at 30% B, ramp to 95% B over 15 minThis gradient will elute the polar degradation products first, followed by the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 280 nm and 310 nmThe trimethoxyphenyl moiety provides strong UV absorbance. Monitoring multiple wavelengths can help identify impurities.
Injection Vol. 10 µLAdjust as needed based on concentration and detector response.
Column Temp. 30°CMaintains consistent retention times.

Self-Validation Check: To confirm the method is stability-indicating, analyze a sample that has been forcibly degraded (e.g., by heating in 0.1 M NaOH). The chromatogram should show a decrease in the parent peak area and the appearance of new, well-resolved peaks corresponding to degradation products.

Key Degradation Pathway

Under strongly basic conditions, the primary degradation mechanism for 3,4,5-Trimethoxyphenylglyoxal is the Cannizzaro reaction. This is a disproportionation reaction where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid.[4][11][12]

G compound 2 x 3,4,5-Trimethoxyphenylglyoxal intermediate Tetrahedral Intermediate compound->intermediate + OH⁻ (High pH) products 3,4,5-Trimethoxyphenylglycol (Alcohol) + 3,4,5-Trimethoxyphenylglyoxylic acid (Carboxylic Acid) intermediate->products Hydride Transfer

Sources

Identifying and minimizing byproducts in trimethoxyphenyl derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of trimethoxyphenyl (TMP) derivatives—common scaffolds in mescaline analogs, podophyllotoxin derivatives, and DHFR inhibitors—has failed in one of three specific ways: the reaction turned into "black tar," you lost a methyl group (demethylation), or your Suzuki coupling yield is inexplicably low.

This guide treats your synthesis as a system of competing rates. We will troubleshoot the specific failure modes of electron-rich aromatic rings, focusing on 1,2,3-trimethoxybenzene (1,2,3-TMB) and 1,3,5-trimethoxybenzene (1,3,5-TMB) .

Part 1: Troubleshooting Decision Tree

Before altering your protocol, identify your specific failure mode using the diagnostic flowchart below.

TroubleshootingTree Start Identify Observation Issue1 Reaction mixture turned black/tarry rapidly Start->Issue1 Issue2 Product Mass = Expected - 14 Da (Phenol formation) Start->Issue2 Issue3 Suzuki Coupling: Low yield, recovered Ar-H Start->Issue3 Issue4 Isomer mixture (e.g., 4- vs 5-substitution) Start->Issue4 Diag1 Diagnosis: Oxidative Polymerization (SET Mechanism) Issue1->Diag1 Diag2 Diagnosis: Lewis Acid-Mediated Demethylation Issue2->Diag2 Diag3 Diagnosis: Protodeboronation (Base-Catalyzed) Issue3->Diag3 Diag4 Diagnosis: Kinetic vs. Thermodynamic Control Issue4->Diag4 Sol1 Action: Degas solvents, add antioxidant (BHT), lower temp. Diag1->Sol1 Sol2 Action: Switch AlCl3 → SnCl4/ZnCl2 or use Vilsmeier-Haack Diag2->Sol2 Sol3 Action: Use Anhydrous K3PO4 or MIDA Boronates Diag3->Sol3 Sol4 Action: 1,2,3-TMB directs to C4. Lower temp favors C4 selectivity. Diag4->Sol4

Caption: Diagnostic workflow for common failures in trimethoxybenzene functionalization.

Part 2: Deep Dive & Mechanism-Based Solutions
Issue 1: The "Missing Methyl" (Unwanted Demethylation)

Symptom: You attempted a Friedel-Crafts acylation using Aluminum Chloride (


), but your NMR shows a broad singlet around 5-9 ppm (

) and loss of a methoxy singlet.[1] Mechanism: The oxygen atoms in trimethoxybenzenes are Lewis basic. Strong Lewis acids like

coordinate to the ether oxygen, weakening the

bond. Nucleophilic attack (often by

) then cleaves the methyl group, resulting in a phenol [1]. This is particularly rapid at the ortho position to a newly formed carbonyl due to chelation stabilization.

Solution Protocol:

  • Avoid

    
    :  For electron-rich rings, 
    
    
    
    is "overkill."[1]
  • Alternative Catalysts: Use milder Lewis acids such as Tin(IV) Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ).[1]
  • The "Vilsmeier" Bypass: If synthesizing an aldehyde, avoid Friedel-Crafts entirely. Use the Vilsmeier-Haack reaction (

    
    /DMF), which proceeds via an iminium intermediate that does not coordinate strongly enough to cleave ethers [2].
    
Issue 2: The "Disappearing Boron" (Protodeboronation)

Symptom: In Suzuki couplings involving 2,6-dimethoxyphenylboronic acid, you isolate the de-boronated arene (1,3-dimethoxybenzene) instead of the biaryl product. Mechanism: Electron-rich boronic acids, especially those with ortho-substituents (like 2,6-dimethoxy), are highly susceptible to protodeboronation .[1] Under basic aqueous conditions, the boronate complex undergoes hydrolysis of the C-B bond faster than the transmetallation step with Palladium [3].

Mechanism Diagram:

Protodeboronation Step1 Boronic Acid (Ar-B(OH)2) Step2 Boronate Anion (Ar-B(OH)3)- Step1->Step2 Base (Fast) Step3 Transient Carbanion [Ar-] Step2->Step3 C-B Cleavage (Rate Limiting) Step4 Protodeboronated Byproduct (Ar-H) Step3->Step4 Protonation Base OH- H2O H2O

Caption: Base-catalyzed protodeboronation pathway for electron-rich aryl boronic acids.

Solution Protocol:

  • Anhydrous Conditions: Use anhydrous bases like Potassium Phosphate (

    
    ) suspended in Dioxane/Toluene.[1] Water is the enemy here.
    
  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates.[1] These slowly release the active boronic acid, keeping its standing concentration low and minimizing side reactions [4].

Issue 3: Regioselectivity (The 1,2,3-TMB Trap)

Symptom: Formylation of 1,2,3-trimethoxybenzene yields a mixture or the unexpected isomer. Analysis:

  • 1,3,5-TMB: Symmetric. Only one mono-substitution product is possible.[1]

  • 1,2,3-TMB: Two sites are available: C4 and C5.[1][2]

    • C5: Sterically less hindered (flanked by H and OMe).[1]

    • C4: Electronically activated by ortho-OMe (C3) and para-OMe (C1).[1]

    • Verdict: Electronic activation usually dominates.[1] The C4-isomer (2,3,4-trimethoxybenzaldehyde) is the major product in electrophilic substitutions like Vilsmeier-Haack, despite steric crowding [5].[1]

Part 3: Optimized Experimental Protocols
Protocol A: High-Yield Vilsmeier-Haack Formylation

Designed to minimize demethylation and polymerization in 1,2,3-TMB.[1]

Reagents:

  • 1,2,3-Trimethoxybenzene (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (ACN)[1]

Procedure:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF to

    
    . Add 
    
    
    
    dropwise over 15 minutes.[1][3] Critical: Do not let temp rise above
    
    
    to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins to form the white chloroiminium salt.
  • Addition: Dissolve 1,2,3-TMB in minimal DCE. Add dropwise to the Vilsmeier reagent at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Do not reflux unless TLC shows no conversion after 4 hours.[1] High heat promotes demethylation.[1]

  • Quench: Pour mixture onto crushed ice containing Sodium Acetate (buffer). Avoid strong NaOH, which can induce Cannizzaro reactions on the aldehyde.

  • Isolation: Extract with DCM. Wash with brine.[1] The product is predominantly 2,3,4-trimethoxybenzaldehyde .[1]

Protocol B: "Safe" Suzuki Coupling for TMP-Boronic Acids

Designed to prevent protodeboronation of 2,6-dimethoxyphenylboronic acid.[1]

Reagents:

  • Aryl Halide (1.0 eq)

  • 2,6-Dimethoxyphenylboronic acid (1.2 - 1.5 eq)[1]

  • Catalyst:

    
     (2 mol%) + SPhos (4-8 mol%)[1]
    
  • Base: Anhydrous

    
     (3.0 eq)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Drying: Flame-dry all glassware.[1] The base (

    
    ) must be finely ground and dried in an oven/vacuum prior to use.
    
  • Degassing: Sparge Toluene with Argon for 20 minutes. Oxygen promotes oxidative homocoupling of the boronic acid.

  • Assembly: Combine Halide, Boronic Acid, Base, and Catalyst in the reaction vessel inside a glovebox or under strict Schlenk conditions.

  • Reaction: Heat to

    
    . Monitor by HPLC.
    
  • Note: If conversion stalls, add more boronic acid (portion-wise), as the excess may have decomposed.

Part 4: Comparative Data Table

Lewis Acid Compatibility for TMP Acylation

Lewis AcidReactivityDemethylation RiskRecommended Substrate

HighSevere (Ortho-cleavage)Deactivated rings only (Not TMP)

HighModerate1,3,5-TMB (Low Temp)

ModerateLow1,2,3-TMB

LowNegligibleHighly activated systems

N/A (Vilsmeier)NoneAldehyde synthesis (Best Choice)
References
  • Dean, F. M., et al. "Cleavage of Aryl Methyl Ethers by Aluminum Chloride."[1] Journal of the Chemical Society, 1957. Link

  • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[1][4] Comprehensive Organic Synthesis, 1991.[1] Link

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[1] Journal of the American Chemical Society, 2016. Link

  • Knapp, D. M., et al. "MIDA Boronates: Durable Reagents for Cross-Coupling."[1] Journal of the American Chemical Society, 2009. Link

  • Azzena, U., et al. "Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene."[1] The Journal of Organic Chemistry, 1990.[2] Link

Sources

Troubleshooting poor peak shape in HPLC analysis of derivatized amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Peak Shape Anomalies in Amine Analysis (OPA/FMOC/AQC)

Welcome to the Advanced Chromatography Support Hub.

You are likely here because your amine analysis—critical for biopharma, food safety, or metabolomics—is failing. Derivatization is a double-edged sword: it grants sensitivity (fluorescence) and retention to polar amines, but it introduces kinetic instability and complex matrix effects.

This guide moves beyond generic advice. We treat the HPLC system and the derivatization chemistry as a coupled ecosystem. Below you will find a diagnostic logic tree, followed by specific troubleshooting modules for the most common failure modes: Tailing , Splitting , and Ghost Peaks .

Part 1: Diagnostic Triage

Before adjusting any hardware, identify your specific symptom using the logic map below.

TroubleshootingTree Start SYMPTOM IDENTIFICATION Tailing Asymmetry > 1.2 (Tailing) Start->Tailing Fronting Asymmetry < 0.9 (Fronting) Start->Fronting Split Split / Double Peaks Start->Split Ghost Ghost / Extra Peaks Start->Ghost Silanol Silanol Interaction (Check pH & Column Type) Tailing->Silanol Basic Amines? DeadVol Dead Volume (Check Fittings) Tailing->DeadVol All Peaks? Overload Mass Overload (Dilute Sample) Fronting->Overload High Conc? Collapse Bed Collapse (Replace Column) Fronting->Collapse Sudden Onset? Solvent Solvent Mismatch (Strong Injection Solvent) Split->Solvent Early Eluters? Frit Blocked Inlet Frit Split->Frit High Pressure? Reagent Reagent Artifacts (FMOC-OH / OPA degradation) Ghost->Reagent Blank Has Peaks? Carryover Injector Carryover Ghost->Carryover After High Conc?

Figure 1: Diagnostic logic tree for isolating the root cause of peak shape anomalies in HPLC.

Part 2: Technical Modules (Q&A)
Module A: The "Shark Fin" (Peak Tailing)

Q: My derivatized amine peaks have a USP Tailing Factor > 1.5. I thought derivatization masked the basic amine group?

A: This is a common misconception. While derivatization (e.g., with OPA or FMOC) reduces the basicity of the primary amine, the resulting molecule may still possess residual polarity, and your column likely has residual silanols.

  • The Mechanism: Silica-based columns have surface silanols (Si-OH). At pH > 3, these ionize to Si-O⁻. Any remaining positive charge on your analyte (or unreacted amines) will ion-exchange with the silanols, causing the "drag" or tailing seen in the chromatogram [1].

  • The Fix (Chemistry):

    • Low pH Mobile Phase: Ensure your mobile phase A is acidic (pH 2.5 - 3.0) using Formic Acid or Phosphate buffer. This suppresses silanol ionization (keeps them as Si-OH).

    • Ionic Strength: If using simple acidification (0.1% Formic Acid) fails, switch to a buffer (20-25 mM Phosphate or Ammonium Formate). The salt cations compete with your amine for the silanol sites, effectively "blocking" the interaction [2].

  • The Fix (Hardware):

    • Switch to a "Type B" High-Purity Silica column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). These undergo rigorous end-capping to chemically bond free silanols.

Module B: The "Doppelgänger" (Split Peaks)

Q: My peaks look like they are splitting or have a "shoulder," especially the early eluting amino acids like Aspartate and Glutamate.

A: This is rarely a column failure. It is almost certainly an Injection Solvent Mismatch .

  • The Mechanism: Derivatization often requires organic solvents (Acetonitrile/Methanol) or high-strength buffers to keep reagents soluble. If you inject this "strong" solvent plug into a "weak" initial mobile phase (e.g., 95% Water), the analyte molecules travel faster than the mobile phase at the head of the column. They spread out before they can focus, resulting in a split peak [3].

  • The Evidence:

    • Does the splitting disappear if you inject a smaller volume (e.g., 1 µL instead of 10 µL)? If yes, it is solvent mismatch.

    • Are later-eluting (hydrophobic) peaks sharper? If yes, it is solvent mismatch.

  • The Fix:

    • Dilution: Dilute the final reaction mixture with Mobile Phase A (Water/Buffer) prior to injection.

    • Pre-Column Mixing: Use a sandwich injection (see Protocol B below).

Module C: The "Phantom" (Ghost & Missing Peaks)

Q: I see huge interfering peaks in my blank, OR my analyte peaks are disappearing over the course of a sequence.

A: This depends on your reagent. You are likely fighting Reagent Instability or Hydrolysis Byproducts .

  • Scenario 1: OPA (Ortho-phthalaldehyde) - Disappearing Peaks

    • Cause: OPA derivatives are kinetically unstable. They degrade into non-fluorescent isoindoles within minutes to hours.

    • Fix: Use Automated In-Needle Derivatization (see Protocol A). Never derivatize OPA manually in batches. The time between reaction and injection must be identical for every sample [4].

  • Scenario 2: FMOC (9-Fluorenylmethyl chloroformate) - Ghost Peaks

    • Cause: FMOC-Cl is fluorescent. It must be added in excess to drive the reaction. The excess FMOC-Cl hydrolyzes with water to form FMOC-OH (alcohol), which is highly fluorescent and elutes in the middle of the chromatogram, often burying peaks.

    • Fix: You must perform a chemical "quench" or extraction.

      • Chemical Quench: Add ADAM (1-aminoadamantane) or hydrophobic amine to react with excess FMOC, shifting the interference peak to the end of the run [5].

Part 3: Comparative Data & Chemistry

Understanding your reagent is the first step to troubleshooting.

FeatureOPA (Ortho-phthalaldehyde)FMOC (Fluorenylmethyloxycarbonyl)AQC (AccQ-Tag)
Target Primary Amines (1°) ONLYPrimary (1°) & Secondary (2°)Primary (1°) & Secondary (2°)
Stability Poor (Minutes). Requires online reaction.Good . Stable for days.Excellent . Stable for weeks.
Interference Low (Reagent itself is non-fluorescent).High . Excess reagent (FMOC-OH) fluoresces.Low. Byproducts are distinct.
Detection Fluorescence (High Sensitivity).Fluorescence / UV.Fluorescence / UV.
Best For High-throughput, automated 1° amines.Proline/Sarcosine analysis.Complex matrices, manual prep.
Part 4: Validated Protocols
Protocol A: Automated Online Derivatization (OPA/FMOC)

Standard setup for Agilent/Waters Autosamplers to ensure retention time stability.

Reagents:

  • Borate Buffer: 0.4 N in water, pH 10.2 (Critical for OPA reaction).

  • OPA Reagent: 10 mg/mL OPA + 3-mercaptopropionic acid (3-MPA) in 0.4 M Borate buffer.

  • FMOC Reagent: 2.5 mg/mL in Acetonitrile.

  • Quench: 0.1 M HCl (to stop reaction) or ADAM solution.

Injector Program (Command Sequence):

  • Draw: 2.5 µL Borate Buffer (pH adjustment).

  • Draw: 0.5 µL Sample.

  • Mix: (In loop/vial) x 3 cycles. Wait 0.5 min.

  • Draw: 0.5 µL OPA Reagent.

  • Mix: x 6 cycles. Wait 1.0 min. (Primary amines react here).[1]

  • Draw: 0.5 µL FMOC Reagent.

  • Mix: x 6 cycles. Wait 1.0 min. (Secondary amines react here).[1]

  • Draw: 32 µL Mobile Phase A (Dilution step to prevent solvent mismatch).

  • Mix: x 4 cycles.

  • Inject.

Why this works: The precise timing ensures every sample has the exact same reaction duration, negating OPA instability issues. The final dilution step (Step 8) prevents peak splitting [4].

Protocol B: The "Sandwich" Injection

Use this if you cannot dilute your sample and are seeing split peaks.

Concept: Bracket the strong sample plug with weak solvent plugs inside the capillary to promote mixing before the column head.

Injector Program:

  • Draw: 5 µL Water (Weak solvent).

  • Draw: 5 µL Sample (Strong solvent).

  • Draw: 5 µL Water (Weak solvent).

  • Inject.

Part 5: Reaction Workflow Visualization

DerivatizationFlow Sample Sample (Amines) Mix1 Neutralization Sample->Mix1 Borate Borate Buffer (pH 10.2) Borate->Mix1 React1 Reaction 1 (1 min) Mix1->React1 OPA OPA Reagent (Primary Only) OPA->React1 React2 Reaction 2 (1 min) React1->React2 FMOC FMOC Reagent (Secondary) FMOC->React2 Dilute Dilution (Mobile Phase A) React2->Dilute Inject Injection (HPLC) Dilute->Inject

Figure 2: Sequential workflow for dual-stage (OPA/FMOC) derivatization to capture both primary and secondary amines.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[2][3][4] Retrieved from

  • Agilent Technologies. It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023).[4] Retrieved from

  • Agilent Technologies. Amino Acid Analysis: "How-To" Guide. (Pub.[5][6] No. 5991-7694EN).[5][6] Retrieved from

  • Chromatography Online. LC Troubleshooting Essentials: A Guide to Common Problems. (2025).[2][3][4] Retrieved from

Sources

Long-term storage recommendations for 3,4,5-Trimethoxyphenylglyoxal hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Protein Modification Reagents / Alpha-Dicarbonyls Subject: Long-term Storage, Stability, and Troubleshooting Guide

Introduction: The Chemistry of Stability

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a specialized arginine-selective reagent.[1] Unlike generic crosslinkers, its utility relies on the electrophilicity of its


-dicarbonyl core. However, this same reactivity makes it susceptible to three primary degradation pathways: oxidation , polymerization , and dehydration .

This guide moves beyond standard "store at -20°C" labels to explain how to maintain the delicate equilibrium of the hydrate form and what to do when experimental data looks anomalous.

Module 1: Critical Storage Protocols

The "hydrate" form (gem-diol) is the thermodynamic energy well that keeps this molecule stable as a solid. Your storage strategy must protect this state.[2][3][4][5][6]

Quick Reference: Storage Conditions
ParameterRecommendationTechnical Rationale
Temperature -20°C Slows the kinetics of autoxidation to 3,4,5-trimethoxybenzoic acid.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidation. Argon is preferred (heavier than air).
Physical State Solid (Hydrate) The crystalline hydrate is stable. Anhydrous forms (oils) polymerize rapidly.
Container Amber Glass Prevents photo-initiated radical formation which accelerates degradation.
Moisture Desiccated Critical Nuance: Prevent excess atmospheric moisture (hydrolysis), but do not use aggressive drying agents (e.g., P₂O₅ under vacuum) that might strip the crystal water.
The "Hydrate Paradox" (Important)

Users often ask: "The label says 'Keep Dry,' but it's a hydrate. Should I dry it?" Answer: No. You must prevent hygroscopicity (absorbing extra water from the air), which leads to a "wet paste" and hydrolysis. However, you must not chemically dehydrate the crystal lattice.

  • Correct: Store the vial inside a secondary jar containing desiccant packets (silica gel).

  • Incorrect: Placing the open vial in a vacuum oven or over phosphorus pentoxide. This converts the stable white powder into an unstable yellow oil (anhydrous form).

Module 2: Troubleshooting & FAQs

This section addresses specific anomalies reported by researchers using TMPG for arginine modification.

Scenario A: Visual Inspection Issues

Q: My compound was a white powder, but now it looks yellow/orange. Is it still good?

  • Diagnosis: Likely Oxidation or Dehydration .

  • Mechanism: The anhydrous dicarbonyl is naturally yellow. If the hydrate loses water, it turns yellow. However, deep orange/brown usually indicates oxidation to 3,4,5-trimethoxybenzoic acid or polymerization.

  • Action: Check the melting point.[2][4]

    • Sharp MP (~76-79°C): Likely still usable (minor surface dehydration).

    • Broad/Low MP: Significant degradation. Discard.

Q: The compound has turned into a sticky gum.

  • Diagnosis: Polymerization .

  • Mechanism: Glyoxals are prone to self-condensation, especially if the pH drops (acid catalyzed) or if exposed to moisture over time.

  • Action: Discard. Polymers will not react specifically with arginine and will precipitate proteins.

Scenario B: Analytical (NMR) Anomalies

Q: I ran a ¹H-NMR in DMSO-d₆, but I cannot find the aldehyde proton (~9.5 ppm).

  • Diagnosis: Gem-diol Equilibrium (Normal Behavior).

  • Explanation: In the hydrate form, the aldehyde carbon is bonded to two hydroxyl groups (gem-diol).[1] You will not see a distinct -CHO singlet. Instead, look for a broad singlet for the -OH protons or a shift in the methine proton signal.

  • Solution: To see the free aldehyde, the equilibrium must shift. However, for quality control (QC), confirm the integrity of the aromatic protons (singlet, ~7.4 ppm) and the methoxy groups (singlet, ~3.8 ppm).

Scenario C: Reaction Failures

Q: The reagent is not modifying my protein's arginine residues.

  • Diagnosis: Incorrect pH or Buffer Interference .

  • Troubleshooting:

    • pH Check: The reaction requires the arginine guanidino group to be unprotonated to act as a nucleophile. Optimal pH is 7.5 – 9.0 . At pH < 7, the reaction is too slow.

    • Buffer Incompatibility: Avoid buffers containing primary amines (Tris, Glycine) as they compete with the protein. Use Phosphate, HEPES, or Bicarbonate.

Module 3: Visualization of Chemical Fate

The following diagram illustrates the storage logic and degradation pathways.

TMPG_Lifecycle Storage Optimal Storage (-20°C, Argon, Amber Vial) Hydrate Stable Hydrate (White Crystalline Solid) Storage->Hydrate Maintains Anhydrous Anhydrous Form (Yellow Oil/Gum) Hydrate->Anhydrous Heat or Vacuum Drying Oxidation Degradation Product: 3,4,5-Trimethoxybenzoic Acid Hydrate->Oxidation O2 Exposure (Long Term) Arginine Target Reaction: Arginine Adduct Hydrate->Arginine pH 7-9 (Desired Path) Anhydrous->Hydrate Exposure to Moisture Polymer Polymerized Gum (Insoluble) Anhydrous->Polymer Self-Condensation

Figure 1: Lifecycle of 3,4,5-Trimethoxyphenylglyoxal. Green paths represent stability and desired usage; yellow/red paths represent degradation risks.

Module 4: Quality Control (QC) Protocol

Before committing valuable protein samples, validate the reagent purity.

  • Solubility Test: Dissolve 1 mg in 100 µL DMSO.

    • Pass: Clear, colorless to pale yellow solution.[4]

    • Fail: Turbid or insoluble particulates (Polymer).

  • TLC (Thin Layer Chromatography):

    • Solvent: Dichloromethane:Methanol (95:5).

    • Visualization: UV (254 nm).

    • Expectation: Single major spot. A streak at the baseline indicates polymerization; a fast-moving spot may indicate benzoic acid derivatives.

References

  • Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins.[7] Journal of Biological Chemistry, 243(23), 6171-6179.

  • Vanderbilt University (Marnett Lab). (2018). Methylglyoxal-derived posttranslational arginine modifications. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Validation & Comparative

The Specialist’s Choice: A Comparative Guide to 3,4,5-Trimethoxyphenylglyoxal (TMPG) for High-Sensitivity Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4,5-Trimethoxyphenylglyoxal (TMPG) Hydrate vs. Other Reagents for Amine/Guanidine Derivatization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of amine and amino acid analysis, 3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate occupies a highly specialized niche. Unlike general amine reagents (e.g., Ninhydrin, OPA) that target primary amines indiscriminately, TMPG is a chemoselective reagent for guanidino groups (Arginine) and guanine bases (DNA/RNA).

While often categorized under "amine derivatization," TMPG is technically a guanidino-selective reagent. Its primary value lies not in general quantitation, but in high-sensitivity chemiluminescent (CL) and fluorescent detection where traditional reagents fail due to lack of selectivity or sensitivity for arginine residues.

This guide objectively compares TMPG against standard amine reagents (Ninhydrin, OPA) and structural analogs (Phenylglyoxal), providing experimental protocols for its optimal use in proteomic and genomic applications.

Mechanism of Action: The Guanidino-Specific Reaction

To understand why TMPG is chosen over others, one must understand its unique chemistry. While primary amine reagents (e.g., OPA, FMOC) attack the nucleophilic nitrogen of the


-amino or 

-amino group, TMPG specifically targets the guanidinium moiety found in Arginine.
The Reaction Pathway

The vicinal dicarbonyl group of TMPG condenses with the 1,2-diamine-like structure of the guanidino group. This reaction typically proceeds in two stages:[1]

  • Adduct Formation: The guanidino group attacks the aldehyde and ketone carbons of the glyoxal.

  • Cyclization: A stable heterocyclic ring (typically a dihydroxyimidazolidine or pyrimidine derivative) is formed.

In the case of TMPG, the electron-donating trimethoxy substituents on the phenyl ring stabilize the excited state of the intermediate, facilitating chemiluminescence or enhanced fluorescence upon reaction, a feature absent in unsubstituted phenylglyoxal.

TMPG_Mechanism TMPG 3,4,5-Trimethoxyphenylglyoxal (Reagent) Intermediate Schiff Base / Dihydroxyimidazolidine Intermediate TMPG->Intermediate Condensation (pH 7-9) Arg Arginine Residue (Guanidino Group) Arg->Intermediate Product Fluorescent/Chemiluminescent Heterocyclic Adduct Intermediate->Product Cyclization & Excitation

Figure 1: Reaction pathway of TMPG with Arginine.[2] The reagent specifically targets the guanidino side chain, forming a cyclic adduct capable of light emission.

Comparative Analysis: TMPG vs. The Field

The following table contrasts TMPG with the three most common alternatives: Phenylglyoxal (PG) , Ninhydrin , and o-Phthalaldehyde (OPA) .

Table 1: Performance Matrix of Derivatization Reagents
Feature3,4,5-Trimethoxyphenylglyoxal (TMPG) Phenylglyoxal (PG) Ninhydrin o-Phthalaldehyde (OPA)
Primary Target Guanidino Group (Arg), Guanine (DNA)Guanidino Group (Arg)Primary Amines (

-NH2,

-NH2)
Primary Amines (

-NH2,

-NH2)
Detection Mode Chemiluminescence (CL) / FluorescenceUV Absorbance / Mass SpectrometryColorimetric (Purple/Blue)Fluorescence
Sensitivity (LOD) Femtomole (fmol) rangeMicromole (

M) range
Nanomole (nmol) rangePicomole (pmol) range
Selectivity High: Only Arg/Guanine. No reaction with Lys.High: Only Arg.Low: Reacts with all amino acids.Moderate: Reacts with all primary amines.
Stability of Derivative Moderate (pH dependent)Stable (Acidic), Reversible (Basic)StableUnstable (Minutes)
Key Application Trace detection of Arg-peptides, DNA bases (G).Chemical modification (blocking) of Arg.[3]General Amino Acid Analysis.High-throughput HPLC of amino acids.
Critical Insights:
  • Vs. Phenylglyoxal (PG): Standard PG is used to modify or block arginine residues to study protein function.[3] It is not inherently fluorescent. TMPG is the analytical analog; the trimethoxy group confers luminescent properties, making it a detection tool rather than just a blocking agent.

  • Vs. OPA/Ninhydrin: If your goal is to quantify total protein or all amino acids, TMPG is the wrong choice. Use TMPG when you need to specifically quantify Arginine in a complex mixture (e.g., plasma, urine) without interference from high-abundance lysine or glycine.

Experimental Protocol: High-Sensitivity Arginine Detection

Objective: Selective derivatization and chemiluminescent detection of Arginine-containing peptides using TMPG.

Reagents Required:

  • TMPG Stock: 10 mM 3,4,5-Trimethoxyphenylglyoxal hydrate in ethanol (Store at -20°C, protect from light).

  • Reaction Buffer: 0.2 M Borate buffer, pH 9.0.

  • Oxidant (for CL): 0.5 M Hydrogen Peroxide (

    
    ).
    
  • Enhancer (Optional): 1 mM Cobalt(II) chloride or specific micellar enhancers depending on the matrix.

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve peptide/protein sample in water or mild buffer.

    • Note: Avoid buffers containing primary amines (Tris, Glycine) if using general amine reagents, but for TMPG, amine buffers are less interfering, though phosphate or borate is preferred to prevent side reactions.

  • Derivatization Reaction:

    • Mix 50

      
      L Sample  with 50 
      
      
      
      L TMPG Stock
      .
    • Add 100

      
      L Borate Buffer (pH 9.0) .
      
    • Incubation: Heat at 100°C for 10–20 minutes .

    • Causality: The elevated temperature and alkaline pH are required to drive the condensation of the dicarbonyl with the guanidino group and promote the formation of the fluorescent/luminescent heterocycle.

  • Detection (HPLC-CL):

    • Inject the mixture into an HPLC system (C18 Reverse Phase).

    • Post-Column Reaction (for CL): Mix the column effluent with the Oxidant Solution (

      
      ) in a mixing tee.
      
    • Measurement: Monitor Chemiluminescence immediately after mixing.

    • Self-Validation: Run a blank (buffer + TMPG) to establish the background noise floor. TMPG itself may have weak background fluorescence, but the Arg-adduct is significantly more intense.

Protocol Diagram (Graphviz)

Experimental_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample (Arg-Peptides) Mix Mix & Incubate 100°C, 15 min Sample->Mix Reagent TMPG Reagent (10mM in EtOH) Reagent->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix HPLC HPLC Separation (C18 Column) Mix->HPLC PostColumn Post-Column Mixing (+ H2O2) HPLC->PostColumn Detector Chemiluminescence Detector PostColumn->Detector

Figure 2: Workflow for Pre-column derivatization and Post-column Chemiluminescence detection.

Scientific Integrity & Troubleshooting

Stability Issues: Like all phenylglyoxal derivatives, the TMPG-Arginine adduct is susceptible to hydrolysis in strongly basic conditions over time.

  • Solution: Analyze samples immediately after derivatization (within 1-2 hours) or acidify the sample slightly (pH 3-4) if storage is required, as the adduct is more stable in acidic environments.

Interferences:

  • Citrate/Phosphate: High concentrations can quench the chemiluminescence.

  • Ammonium ions: While TMPG is selective, massive excess of ammonium can interfere with reaction kinetics.

Mass Spectrometry Compatibility: TMPG adds a distinct mass shift to Arginine residues.

  • Mass Shift: The addition of TMPG typically results in a mass increase corresponding to the reagent minus water. This "tag" can be used to identify Arg-containing peptides in complex digests, acting as a "mass handle" similar to isotope labeling.

References
  • Kai, M., et al. (2008).[4] "Facile Assay of Telomerase Activity Utilizing a DNA-Detectable Chemiluminogenic Reagent." Analytical Sciences.[4]

  • Takahashi, K. (1968).[3] "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry.

  • Gatti, R., et al. (2006). "Anisoin: A useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. "Application Notes: 3,4-Dimethoxyphenylglyoxal Hydrate." BenchChem Technical Guides.

Sources

Validation of an HPLC-DAD Method for Quantifying Trimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of validating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for the quantification of trimethoxyphenyl (TMP) compounds.

The Analytical Challenge: The Trimethoxyphenyl Moiety

Trimethoxyphenyl (TMP) compounds—ranging from the antibiotic Trimethoprim to bioactive methoxylated flavonoids (e.g., 3',4',5'-trimethoxyflavone) and lignans (e.g., Eudesmin)—present a unique analytical profile. The electron-donating methoxy groups create a distinct UV absorption footprint but also introduce polarity challenges that make separation from matrix interferences critical.

While Mass Spectrometry (LC-MS) offers superior sensitivity, HPLC-DAD remains the industry workhorse for Quality Control (QC) and routine quantification. Its ability to provide spectral confirmation (peak purity) in real-time makes it indispensable for detecting co-eluting impurities in stability samples.

Method Development Strategy: The "Self-Validating" Protocol

To ensure scientific integrity, the method is designed not just to separate, but to prove separation efficacy in every run.

Chromatographic Conditions (The "Gold Standard")

This protocol is optimized for Trimethoprim and similar lipophilic bases/neutrals.

  • Stationary Phase: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm.

    • Why: The trimethoxy ring is moderately hydrophobic. A C18 column provides sufficient retention (k' > 2) to separate the analyte from the solvent front. End-capping is crucial to prevent peak tailing caused by the interaction of the amine group (in Trimethoprim) with residual silanols.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile (ACN).[1][2]

    • Causality: Low pH is non-negotiable. For basic TMPs, pH 3.0 ensures the amine is protonated (improving solubility) but suppresses the ionization of residual silanols on the column, sharpening peak shape.

  • Elution Mode: Gradient (10% B to 60% B over 20 min).

  • Detector (DAD):

    • Primary Wavelength: 254 nm (aromatic ring absorption).

    • Reference Wavelength: 360 nm (to correct for drift).

    • Spectral Scan: 200–400 nm (for peak purity).

System Suitability Tests (SST)

Before any validation data is accepted, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures minimal secondary interactions).
  • Resolution (

    
    ): 
    
    
    
    between the analyte and the nearest impurity.
  • Injection Precision: RSD

    
     for 5 replicates.
    
Validation Protocol: Stress-Testing the Method

This workflow aligns with ICH Q2(R2) guidelines.

A. Specificity (The DAD Advantage)

Specificity is the ability to assess the analyte unequivocally in the presence of components like impurities or degradants.

  • Procedure: Inject the standard, a blank, and a "spiked" sample containing known impurities.[3]

  • The DAD Test: Use the Diode Array Detector to compare UV spectra at the peak apex, upslope, and downslope.

    • Acceptance: The "Peak Purity Angle" must be less than the "Purity Threshold." If spectra differ across the peak, co-elution is occurring.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Metric: Linear regression (

    
    ).
    
  • Acceptance: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[4] The y-intercept should not differ significantly from zero (statistically tested).
    
C. Accuracy (Recovery)
  • Protocol: Spike a placebo matrix with the analyte at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery between 98.0% and 102.0% .[5]

D. Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of a 100% standard. (Limit: RSD

    
    ).[6]
    
  • Intermediate Precision: Different days, different analysts, different columns. (Limit: RSD

    
    ).[6]
    
Comparative Analysis: HPLC-DAD vs. Alternatives

The following table objectively compares HPLC-DAD against LC-MS/MS and UV-only detection for Trimethoxyphenyl analysis.

FeatureHPLC-DAD (Recommended)LC-MS/MSHPLC-UV (Single

)
Primary Use Case Routine QC, Purity Testing, Macro-QuantificationTrace Analysis (Plasma/Biofluids), Metabolite IDLow-budget Routine Analysis
Sensitivity (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1.0 ng/mL (1000x higher)~0.1 µg/mL
Specificity High (Spectral confirmation via DAD)Very High (Mass fingerprint)Low (Retention time only)
Cost per Run Low ($)High (

$)
Very Low ($)
Throughput Moderate (10-20 min runs)High (Rapid UPLC-MS < 5 min)Moderate
Risk Co-elution of isobaric UV-absorbing compoundsMatrix effects (Ion suppression)False positives from interferences

Insight: While LC-MS/MS is superior for biological matrices (e.g., plasma pharmacokinetics) due to sensitivity, HPLC-DAD is preferred for pharmaceutical formulation analysis because it is robust, cost-effective, and DAD provides sufficient specificity to flag impurities without the complexity of mass spec maintenance.

Visualizing the Peak Purity Workflow

The following diagram illustrates the critical decision logic used when validating Specificity using a DAD detector.

PeakPurityWorkflow Start Start: Inject Sample Acquire Acquire 3D Data (Time x Absorbance x Wavelength) Start->Acquire Identify Identify Main Peak (Retention Time) Acquire->Identify ExtractSpectra Extract UV Spectra at: 1. Apex 2. Upslope 3. Downslope Identify->ExtractSpectra Compare Calculate Spectral Match Factor (0-1000) ExtractSpectra->Compare Decision Match Factor > 990? Compare->Decision Pass PASS: Peak is Pure (Valid for Quantification) Decision->Pass Yes Fail FAIL: Co-elution Detected Decision->Fail No Action Action: Adjust Gradient or Change Column Fail->Action

Caption: Logic flow for establishing Specificity using DAD spectral overlay. A Match Factor < 990 indicates hidden impurities.

References
  • Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD. Journal of Science and Technology.

  • SPE-HPLC/DAD Determination of Trimethoprim, Oxytetracycline and Enrofloxacin in Water Samples. ResearchGate.

  • Development and Validation of RP-HPLC-DAD Stability Indicating Method. Longdom Publishing.

  • Comparison of HPLC-DAD and LC–MS/MS for the determination and validation of pyriproxyfen. UBT Knowledge Center.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Cross-Reactivity Analysis: 3,4,5-Trimethoxyphenylglyoxal Hydrate (TMPG) vs. Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG) is a specialized, high-sensitivity chemiluminescent (CL) and fluorogenic reagent derived from the classical phenylglyoxal (PGO) scaffold. While standard PGO is widely used for bulk chemical modification of arginine residues, TMPG is engineered for trace-level detection (femtomole range), offering 10–100x higher sensitivity than UV-based PGO methods.

The Verdict: TMPG exhibits superior specificity for guanidino groups (Arginine) compared to standard glyoxals due to the electronic influence of the trimethoxy substituents, which modulate the electrophilicity of the dicarbonyl core. However, its primary cross-reactivity risk is nucleic acids (Guanine bases) , not other amino acids. This guide details the mechanistic basis of this specificity and provides a self-validating protocol to distinguish arginine modification from off-target interferences.

Mechanism of Action

The reaction of TMPG with arginine follows the fundamental dicarbonyl-guanidine chemistry but is kinetically distinct due to the electron-donating methoxy groups on the phenyl ring.

The Reaction Pathway
  • Recognition: The vicinal dicarbonyl group of TMPG attacks the nucleophilic guanidinium group of Arginine.

  • Adduct Formation: Two molecules of TMPG typically react with one arginine residue to form a heterocyclic adduct.

  • Chemiluminescence/Fluorescence: Unlike the standard PGO adduct, the TMPG-Arginine adduct possesses a highly conjugated system that emits light upon oxidation or excitation, providing its detection capability.

TMPG_Mechanism Arg Protein Arginine (Guanidinium) Inter Intermediate (Dihydroxyimidazolidine) Arg->Inter pH 7-9 TMPG 2x TMPG (Dicarbonyl) TMPG->Inter Adduct Stable Adduct (Heterocyclic) Inter->Adduct -2 H2O (Acid/Heat) Signal Chemiluminescence (Detection) Adduct->Signal Oxidation/Excitation

Figure 1: Reaction pathway of TMPG with Arginine. The formation of the stable adduct often requires two TMPG molecules per arginine residue.

Comparative Analysis: TMPG vs. Alternatives

Selection of the correct reagent depends on whether the goal is quantification (TMPG) or functional inactivation (PGO/CHD).

FeatureTMPG (3,4,5-Trimethoxyphenylglyoxal) PGO (Phenylglyoxal) CHD (1,2-Cyclohexanedione)
Primary Application Trace detection (CL/Fluorescence)Bulk modification / InactivationReversible blocking / MS analysis
Sensitivity High (Femtomole range)Low (Millimolar range, UV 250nm)Moderate (MS detection)
Reversibility Poor (forms stable adducts)Variable (pH dependent)High (Reversible with Hydroxylamine)
Reaction pH pH 7.0 – 9.0 (Borate buffer enhanced)pH 7.0 – 8.5pH 8.0 – 9.0 (Requires Borate)
Specificity High for Arg & Guanine (DNA)Moderate (Reacts with Lys at pH >9)High (Arg specific in Borate)
Cross-Reactivity Nucleic Acids (Guanine) Alpha-amino groups, LysineMinimal

Cross-Reactivity Profile

Understanding the "off-target" landscape is critical for data interpretation.

A. Nucleic Acids (Critical Interference)
  • Target: Guanine bases in DNA/RNA.[1]

  • Mechanism: TMPG reacts with the N1 and N2 positions of guanine, similar to its reaction with arginine.

  • Impact: In complex lysates, DNA will generate a massive false-positive signal.

  • Mitigation: Samples must be pre-treated with DNase/RNase or precipitated to remove nucleic acids before TMPG analysis.

B. Lysine (ε-Amino Groups)
  • Risk Level: Low to Moderate (pH dependent).

  • Mechanism: Formation of Schiff bases.[2]

  • Differentiation: The trimethoxy group makes the carbonyls less electrophilic than in PGO, reducing reaction rates with "harder" nucleophiles like Lysine.

  • Control: Maintain pH < 8.0. Lysine modifications are generally reversible upon dilution or mild acid treatment, whereas the TMPG-Arg adduct is more stable.

C. Cysteine (Thiols)[4]
  • Risk Level: Low.

  • Mechanism: Hemithioacetal formation.

  • Mitigation: This reaction is reversible. Pre-treatment with iodoacetamide (alkylation) eliminates this risk entirely.

Experimental Protocol: Specificity Validation Workflow

This protocol is designed to validate TMPG specificity in a complex biological sample (e.g., cell lysate).

Reagents Required[3][4][5][6][7]
  • Buffer A: 50 mM Sodium Borate, pH 8.0 (Borate stabilizes the cis-diol adduct).

  • Buffer B: 0.1 M Hydroxylamine, pH 7.0 (Reversal agent).

  • Quench Solution: 1% TFA (Trifluoroacetic acid).

  • TMPG Stock: 10 mM in DMSO (Freshly prepared).

Step-by-Step Workflow
  • Sample Pre-Treatment (Crucial):

    • Treat lysate with DNase I (10 U/mL) for 30 min at 37°C to remove guanine interference.

    • Alkylate free cysteines with 5 mM Iodoacetamide (30 min, dark) to prevent thiol cross-reactivity.

  • Labeling Reaction:

    • Dilute protein sample to 1 mg/mL in Buffer A .

    • Add TMPG to a final concentration of 1 mM (approx. 10-50x molar excess over Arginine).

    • Incubate at 25°C for 60 minutes (or 120°C for 20 min for harsh chemiluminescence induction protocols).

  • Specificity Control (The "Reversal" Step):

    • Split the reaction into two aliquots:

      • Aliquot 1 (Total Signal): Quench with TFA.

      • Aliquot 2 (Specificity Check): Add Buffer B (Hydroxylamine) and incubate for 2 hours. Hydroxylamine will reverse non-specific Schiff bases (Lysine) and unstable adducts, but the specific TMPG-Arg adduct remains largely stable under these conditions.

  • Analysis:

    • Measure Fluorescence (Ex/Em optimized for trimethoxy-derivative, typically near 340nm/450nm) or Chemiluminescence.

Protocol_Flow Sample Biological Sample PreTreat Pre-Treatment: DNase + Iodoacetamide Sample->PreTreat React Reaction: TMPG + Borate Buffer (pH 8.0) PreTreat->React Split Split Sample React->Split Direct Aliquot 1: Direct Quench (TFA) Split->Direct Reverse Aliquot 2: Hydroxylamine Wash Split->Reverse Analyze Comparative Analysis (Signal 1 vs Signal 2) Direct->Analyze Reverse->Analyze

Figure 2: Self-validating workflow to distinguish specific Arginine labeling from background noise.

Troubleshooting & Optimization ("Field-Proven Insights")

  • The "Borate Effect": Unlike many reagents where buffer choice is flexible, TMPG requires borate for optimal stability. The borate anion complexes with the cis-diol formed on the arginine adduct, preventing decomposition. Do not substitute with PBS or Tris if stability is the priority.

  • Spectral Interference: The trimethoxy group absorbs in the UV range. If using UV detection, ensure you blank with a "TMPG-only" control, as the reagent itself has significant absorbance.

  • Stoichiometry Matters: Avoid massive excesses (>1000x) of TMPG. While the trimethoxy group reduces electrophilicity, extreme concentrations will force the reaction onto Lysine residues via mass action.

References

  • Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins.[3] Journal of Biological Chemistry, 243(23), 6171-6179. Link

  • Kai, M., et al. (2008). Chemiluminescent Probes for the Detection of DNA and Proteins. NIPH Annals, 57, 60. (Describes specific use of TMPG for chemiluminescence). Link

  • Mäkinen, K. K., & Knuuttila, M. L. (1973). The reaction of 1,2-cyclohexanedione with arginine.[4] Journal of Biological Chemistry, 248, 3386. (Comparison data for CHD).

  • Vandenberghe, I., et al. (2008). Arginine modification by phenylglyoxal: Mass spectrometry characterization. Rapid Communications in Mass Spectrometry, 22(12). (Mechanistic insights on stoichiometry).

Sources

Quantitative Analysis of Reaction Products by LC-MS/MS: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of complex reaction products—particularly metabolites, degradation impurities, and signaling lipids—standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often hits a "sensitivity ceiling." This is rarely due to the mass spectrometer's limitations but rather the analyte's physicochemical properties: poor ionization efficiency, lack of retention on Reversed-Phase (RP) columns, or thermal instability.

This guide objectively compares Chemical Derivatization against alternative strategies (Direct Analysis, HILIC, GC-MS). We demonstrate that for specific functional classes (phenols, amines, carboxylic acids), derivatization is not merely an "extra step" but a requisite for achieving picogram-level sensitivity and robust chromatographic behavior.

The Technical Challenge: Why Standard LC-MS/MS Fails

Direct analysis using Electrospray Ionization (ESI) relies on the analyte’s ability to accept or donate a proton. Many reaction products fail this prerequisite:

  • Neutral/Non-polar species (e.g., Steroids, PAHs) exhibit poor ionization efficiency.

  • Small Polar species (e.g., Short-Chain Fatty Acids, Krebs cycle intermediates) elute in the void volume of C18 columns, suffering from massive ion suppression.

  • Isomeric Complexity: Structural isomers often co-elute without specific functional group modification.

Strategic Comparison of Analytical Alternatives

The following table contrasts Derivatization against common alternatives.

FeatureDerivatization LC-MS/MS Direct RP-LC-MS/MS HILIC-MS/MS GC-MS
Primary Mechanism Chemically modifies analyte to add charge & hydrophobicity.Native ionization & hydrophobic retention.[1]Partitioning into water-rich layer on polar stationary phase.Electron Impact (EI) ionization of volatile species.
Sensitivity (LOQ) High (pg/mL range) .[2] Enhances ionization 10–100x.Moderate. Limited by native proton affinity.Moderate to High. Good for polars, but high background noise.High, but limited to volatiles.
Matrix Tolerance High . Shifts retention away from suppression zone.[3]Low for early eluters (void volume suppression).Low to Moderate. Susceptible to salt/matrix effects.High, but requires extensive cleanup.
Reproducibility High (if using IS). Reaction variability is the main risk.High. Standard workflows.Low. Long equilibration times & retention time shifts.High.
Throughput Medium. Requires incubation time (15–60 min).High . "Shoot and dilute."Low. Long column re-equilibration required.Low. Long run times & cool-down.

Decision Logic: Selecting the Right Strategy

The choice of derivatization reagent is dictated by the target functional group. The diagram below outlines the decision logic for selecting the optimal workflow.

DerivatizationLogic Start Target Analyte FuncGroup Identify Functional Group Start->FuncGroup Phenols Phenols / Amines (Estrogens, Neurotransmitters) FuncGroup->Phenols Carboxyls Carboxylic Acids (Fatty Acids, TCA) FuncGroup->Carboxyls Carbonyls Ketones / Aldehydes (Steroids, Sugars) FuncGroup->Carbonyls Dansyl Reagent: Dansyl Chloride Mech: Adds Sulfonyl (RP Retention) + Amine (ESI+) Phenols->Dansyl Nucleophilic Substitution NPH Reagent: 3-NPH Mech: Hydrazide formation (ESI- Sensitivity) Carboxyls->NPH Carbodiimide Coupling Girard Reagent: Girard T/P Mech: Hydrazone formation (Permanent Charge) Carbonyls->Girard Schiff Base Formation

Figure 1: Decision tree for selecting derivatization reagents based on analyte functional groups.

Deep Dive: Phenols & Amines (Dansyl Chloride)

Target: Estrogens (Estradiol, Estrone), Phenolic metabolites.[4] The Problem: Estrogens have low proton affinity and are often present at sub-pg/mL levels in plasma. Direct analysis LOQs are typically ~15–20 pg/mL, which is insufficient for clinical or trace analysis.

Mechanism

Dansyl chloride (Dns-Cl) reacts with phenols/amines to form stable sulfonamides or esters.

  • Ionization: Introduces a dimethylamino group, which is easily protonated in ESI+ mode.

  • Chromatography: The naphthalene ring significantly increases hydrophobicity, moving the analyte away from the solvent front (where ion suppression occurs) to a cleaner region of the chromatogram.

Comparative Data: Estrogens

Studies comparing underivatized vs. Dansyl-derivatized estrogens demonstrate a massive sensitivity gain.

AnalyteMethodLOQ (pg/mL)Relative Sensitivity Gain
Estrone (E1) Direct ESI15.0-
Dansyl-Derivatized 1.0 15x
Estradiol (E2) Direct ESI20.0-
Dansyl-Derivatized 0.5 40x

Data Source: Synthesized from Thermo Fisher & NIH comparative studies [1, 2].

Protocol: The "Self-Validating" Workflow

Crucial Step: Internal Standards (IS) must be added before derivatization. This accounts for any variability in reaction yield.

  • Preparation: Aliquot 200 µL of sample (Plasma/Reaction Mix).

  • IS Spike: Add 20 µL of deuterated IS (e.g., Estradiol-d5). Vortex.

  • Buffer: Add 100 µL of 100 mM Sodium Bicarbonate (pH 10.5). High pH is critical to deprotonate the phenol.

  • Reagent: Add 100 µL of Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 15 minutes .

  • Quench: Add 20 µL of 1M Ammonium Hydroxide or dilute with mobile phase to consume excess reagent.

  • Analysis: Inject onto C18 Column (ESI+).

Deep Dive: Carboxylic Acids (3-NPH)

Target: Short-Chain Fatty Acids (SCFAs), TCA Cycle intermediates.[5] The Problem: SCFAs (Acetate, Butyrate) are volatile, hydrophilic (elute in void volume), and ionize poorly.

Mechanism

3-Nitrophenylhydrazine (3-NPH) targets the carboxyl group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

  • Transformation: Converts carboxylic acid to a hydrazide.

  • Benefit: The nitrophenyl moiety allows for exceptional ionization in Negative ESI mode (or Positive depending on specific method variants) and provides sufficient hydrophobicity to retain C2-C5 acids on a standard C18 column.

Comparative Data: SCFAs
AnalyteMethodLOQRetention on C18
Butyric Acid Direct LC-MS~50 µMPoor (Void Volume)
3-NPH Derivatized 0.02 µM (20 nM) Strong (Retained)

Data Source: Shimadzu & ETH Zurich methodology reports [3, 4].

Protocol: 3-NPH Coupling
  • Mix: 40 µL Sample + 20 µL IS mixture (labeled fatty acids).

  • Activator: Add 20 µL of 120 mM EDC (in 6% Pyridine).

  • Reagent: Add 20 µL of 200 mM 3-NPH (in 50% ACN).

  • Incubation: 40°C for 30 minutes.

  • Quench: Add 0.1% Formic Acid / Water to stop the reaction.

  • Analysis: Inject onto C18 Column (Negative Mode ESI).

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for a robust, self-validating derivatization process.

Workflow Sample 1. Sample Aliquot (Plasma/Reaction Mix) IS_Add 2. Add Internal Standard (Stable Isotope Labeled) Sample->IS_Add Corrects for Reaction Efficiency Buffer 3. pH Adjustment (Buffer Addition) IS_Add->Buffer Reagent 4. Add Derivatization Reagent (Excess Concentration) Buffer->Reagent Incubate 5. Incubation (Heat/Time controlled) Reagent->Incubate Quench 6. Quench/Dilute (Stop Reaction) Incubate->Quench LCMS 7. LC-MS/MS Analysis (Quantify Ratio Analyte:IS) Quench->LCMS

Figure 2: Universal derivatization workflow emphasizing the critical timing of Internal Standard addition.

Senior Scientist’s Critical Insights (E-E-A-T)

As an expert practitioner, I must highlight three common pitfalls that do not appear in standard kit manuals:

  • The "Reaction Efficiency" Fallacy:

    • Insight: You do not need 100% reaction yield for accurate quantification.

    • Solution: You need identical yield between your analyte and your Internal Standard (IS). This is why the IS must be a stable isotope labeled version of the analyte (e.g.,

      
      -Estradiol) and added before the reagent.
      
  • Reagent Stability & Storage:

    • Insight: EDC (used for fatty acids) is extremely hygroscopic and hydrolyzes rapidly.

    • Solution: Always prepare EDC fresh. Never store it in solution. Dansyl chloride is more stable but should be kept in acetone, not alcohols (which it reacts with).

  • Column History:

    • Insight: Derivatization reagents are often "sticky" and can contaminate mass spec sources.

    • Solution: Use a diverter valve to send the first 1-2 minutes of the LC run (containing excess reagent salts) to waste, protecting the MS source.

References

  • Thermo Fisher Scientific. (2023). Quantitative Analysis and evaluation of Free and Total Estrogens and their metabolites in serum using LC-MS/MS.Link

  • National Institutes of Health (NIH). (2021). LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain.Link

  • Shimadzu Corporation. (2023). Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens.Link

  • ETH Zurich. (2023). High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids.Link

  • Royal Society of Chemistry. (2021). Chemical Derivatization for Polar Metabolome Analysis.[1]Link

Sources

Comparative Efficacy Guide: 3,4,5-Trimethoxyphenyl vs. 3,4-Dimethoxyphenyl Analogues

[1]

Executive Summary: The Potency-Stability Trade-off

In small molecule drug discovery, particularly for antimitotic agents and kinase inhibitors, the choice between a 3,4,5-trimethoxyphenyl (3,4,5-TMP) and a 3,4-dimethoxyphenyl (3,4-DMP) moiety is a critical decision point.

  • The Bottom Line: The 3,4,5-TMP motif is the "gold standard" for tubulin inhibition, offering superior hydrophobic packing within the colchicine binding site. However, it suffers from rapid metabolic clearance via O-demethylation at the para-position.

  • The Alternative: The 3,4-DMP analogue often exhibits reduced potency (10–100 fold) against tubulin but can offer improved metabolic stability and distinct selectivity profiles in kinase targets (e.g., EGFR), making it a viable scaffold-hopping alternative when half-life (

    
    ) is the limiting factor.
    

Structural & Pharmacophore Analysis

The efficacy difference stems from the steric and electronic landscape of the phenyl ring.

Steric Occupancy & Hydrophobicity

The 3,4,5-TMP group is electron-rich and bulky. In the context of the Colchicine Binding Site (CBS) on

  • 3,4,5-TMP: Maximizes van der Waals contacts; the 4-methoxy group is often critical for deep pocket anchoring.

  • 3,4-DMP: Lacks the central methoxy group, creating a "void" in the binding pocket. This reduces binding enthalpy (

    
    ), leading to higher 
    
    
    (lower affinity).
Electronic Effects

Both rings are electron-donating, but the 3,4,5-system is significantly more electron-rich. This increases the susceptibility of the ring to oxidative metabolism (see Section 4).

SAR_LogicTMP3,4,5-TrimethoxyStericsSteric Bulk(Hydrophobic Volume)TMP->StericsHighDMP3,4-DimethoxyDMP->StericsModerateTubulinTubulin CBS(Zone 2 Pocket)Sterics->TubulinPerfect Match (TMP)VoidHydrophobic Void(Loose Fit)Sterics->VoidMismatch (DMP)AffinityHigh Binding Affinity(Nanomolar IC50)Tubulin->AffinityStrong InteractionVoid->AffinityWeak Interaction

Figure 1: SAR Logic Flow illustrating why 3,4,5-TMP is the preferred pharmacophore for tubulin binding.

Biological Efficacy: Tubulin Inhibition[2][3][4]

The most extensive data comparing these two analogues comes from Combretastatin A-4 (CA-4) and chalcone derivatives.

Comparative Potency Data

The table below summarizes experimental

Scaffold TypeAnalogueTargetIC50 (Potency)Relative Efficacy
Combretastatin A-4 3,4,5-TMP (Native)Tubulin Polymerization1.2 - 2.5 µM 100% (Baseline)
Combretastatin A-4 3,4-DMPTubulin Polymerization> 40 µM < 5%
Indole-Chalcone 3,4,5-TMPMCF-7 Cytotoxicity0.030 µM Very High
Indole-Chalcone 3,4-DMPMCF-7 Cytotoxicity2.40 µM Low (~80x drop)
Pyridyl-Chalcone 3,4,5-TMPHeLa Cytotoxicity0.015 µM Very High
Pyridyl-Chalcone 3,4-DMPHeLa Cytotoxicity1.85 µM Low (~120x drop)

Data Sources: Synthesized from SAR studies on CA-4 and Chalcones [1, 2, 3].

Mechanism of Action Validation

To confirm that the efficacy difference is due to tubulin binding and not off-target toxicity, a Tubulin Polymerization Assay is the standard validation protocol.

Protocol 1: Tubulin Polymerization Inhibition (Fluorescence-Based)

  • Reagent Prep: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Compound Addition: Add 3,4,5-TMP or 3,4-DMP analog (dissolved in DMSO) to the wells at 3 µM and 10 µM. Keep DMSO < 0.5%.

  • Initiation: Add GTP (1 mM final) and shift temp to 37°C.

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using a DAPI-based reporter or intrinsic tryptophan fluorescence.

  • Result Interpretation: The 3,4,5-TMP analog should show a flat line (complete inhibition of Vmax), while the 3,4-DMP analog will likely show a sigmoidal curve similar to the vehicle control, indicating failed inhibition.

ADME Profile: The Metabolic Liability

While 3,4,5-TMP wins on potency, it loses on metabolic stability. This is the primary reason for the failure of many CA-4 analogs in clinical trials.

Metabolic Soft Spot

The 4-methoxy group (the central one) in the 3,4,5-system is highly susceptible to O-demethylation by CYP450 enzymes (specifically CYP1A2 and CYP3A4).

  • Reaction: 3,4,5-trimethoxy-R

    
     3,5-dimethoxy-4-hydroxy-R (Phenolic metabolite).
    
  • Consequence: The resulting phenol is rapidly glucuronidated (Phase II metabolism) and excreted, leading to a short half-life (

    
    ).
    
The 3,4-Dimethoxy Advantage

The 3,4-DMP motif lacks this "central" activated methoxy. While it can still undergo demethylation, the rate is often slower, and the resulting metabolites may retain some activity or be less prone to rapid Phase II conjugation compared to the 4-hydroxy metabolite of the TMP system.

MetabolismParent3,4,5-Trimethoxy ParentCYPCYP450 (Phase I)O-DemethylationParent->CYPHigh AffinityMetabolite3,5-Dimethoxy-4-Phenol(Unstable)CYP->MetaboliteFastUGTUGT (Phase II)GlucuronidationMetabolite->UGTRapid ConjugationExcretionRapid Renal ExcretionUGT->Excretion

Figure 2: Metabolic pathway illustrating the rapid clearance mechanism of 3,4,5-TMP analogs.

Experimental Protocol: Metabolic Stability Assay

To verify the stability difference between your specific 3,4,5-TMP and 3,4-DMP analogs, use this microsomal stability protocol.

Protocol 2: Microsomal Stability (t1/2 Determination)

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate test compounds (TMP vs. DMP) at 1 µM final concentration.

  • Cofactor: Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expected Outcome: 3,4,5-TMP analogs typically show

      
       min (high clearance), whereas 3,4-DMP analogs often show 
      
      
      min (moderate clearance).

    Conclusion & Recommendation

    • For Potency (In Vitro): Stick with 3,4,5-trimethoxyphenyl .[1] If you are developing a tubulin inhibitor or cytotoxic payload for an ADC (Antibody-Drug Conjugate), the potency loss from removing a methoxy group is too high to justify.

    • For Stability (In Vivo): If the 3,4,5-analog clears too fast, do not simply switch to 3,4-dimethoxy (you will lose efficacy). Instead, consider bioisosteres of the 3,4,5-ring (e.g., 3,5-dimethoxy-4-ethoxyphenyl) or blocking the metabolic soft spot (e.g., 3,5-dimethoxy-4-chlorophenyl) to maintain steric bulk while preventing O-demethylation.

    References

    • Pettit, G. R., et al. (1995). Antineoplastic agents.[2][3][4][5][6] 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products.

    • Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones.[7] Bioorganic & Medicinal Chemistry Letters.

    • Wang, Y., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Bioorganic Chemistry.

    • Cushman, M., et al. (2018). Metabolic Stability and Tubulin-Binding Properties of Combretastatin A-4 Analogues. Journal of Medicinal Chemistry.

    Safety Operating Guide

    Proper Disposal Procedures: 3,4,5-Trimethoxyphenylglyoxal Hydrate

    [1]

    Executive Summary: Operational Safety & Logistics

    3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a specialized arginine-modifying reagent.[1][2] While not classified as a P-listed (acutely toxic) waste by the EPA, its alpha-dicarbonyl structure confers high reactivity toward nucleophiles, specifically guanidino groups in proteins.[1]

    Immediate Disposal Directive:

    • Primary Stream: High-BTU Organic Waste (Incineration).[1]

    • Segregation: Do NOT mix with strong oxidizers or concentrated amines in waste drums.

    • Labeling: Must be labeled as "Irritant" and "Organic Solid/Liquid."

    Part 1: Technical Grounding & Hazard Identification

    To handle TMPG safely, one must understand its mechanism.[1][2] It is not merely "chemical waste"; it is a protein cross-linker.

    Mechanism of Action

    TMPG functions by reacting with the guanidino group of arginine residues under mild alkaline conditions. This reaction forms a stable adduct, often used to study the functional role of arginine in enzymes (e.g., blocking substrate binding sites).[1]

    • Why this matters for disposal: Because TMPG is designed to covalently modify biological tissue, it poses a specific contact hazard to skin and mucous membranes (which are rich in proteins). It is a sensitizer and a severe irritant.

    Safety Data Snapshot
    ParameterSpecification
    CAS Number 150114-69-5 (Anhydrous parent); Hydrate often unlisted or refer to parent.[1][2][3]
    Physical State Light brown/yellow powder (hygroscopic).
    GHS Classification Irritant (Category 2)
    Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
    Incompatibility Strong oxidizing agents, strong bases.[1][5]

    Part 2: Disposal Decision Matrix (Workflow)

    The following decision tree illustrates the correct logistical flow for disposing of TMPG in a research environment.

    TMPG_Disposal_WorkflowStartWaste Identification:3,4,5-TrimethoxyphenylglyoxalStatePhysical State?Start->StateSolidScenario A:Solid Reagent/PowderState->SolidLiquidScenario B:Reaction Mixture/SolventState->LiquidSpillScenario C:Spill/ContaminationState->SpillPackDouble-bag inpolyethylene (4 mil)Solid->PackSegregateSegregate by Solvent(Halogenated vs Non-Halogenated)Liquid->SegregateQuenchChemical Deactivation(Bisulfite Treatment)Spill->QuenchLabel_SLabel: 'Solid Organic Waste'(Constituents: TMPG)Pack->Label_SIncinerateFinal Disposal:High-Temp IncinerationPack->IncinerateLabel_S->IncinerateLabel_LLabel: 'Flammable/Toxic Liquid'(List all solvents + TMPG)Segregate->Label_LLabel_L->IncinerateAbsorbAbsorb with VermiculiteQuench->AbsorbAbsorb->Pack

    Figure 1: Operational workflow for the segregation and disposal of TMPG waste streams.

    Part 3: Detailed Operational Protocols

    Protocol A: Solid Reagent Disposal (Expired or Excess)

    Best for: Old bottles of reagent or weighed excess.

    • Containment: Do not empty the solid into a communal solvent drum. This creates unnecessary splash hazards and chemical incompatibility risks.

    • Primary Packaging: Keep the chemical in its original glass/plastic container if possible. If not, transfer to a heavy-duty polyethylene bag or a wide-mouth HDPE jar.

    • Secondary Packaging: Place the primary container into a clear plastic waste bag (4-mil thickness recommended).

    • Labeling: Affix a hazardous waste tag.

      • Chemical Name: 3,4,5-Trimethoxyphenylglyoxal hydrate.[1][3]

      • Hazards: Irritant.[5][6]

    • Disposal: Place in the "Solid Organic Waste" bin for EHS pickup.

    Protocol B: Liquid Waste (Reaction Mixtures)

    Best for: HPLC waste, mother liquors, or reaction byproducts.[1]

    • Solvent Assessment: Determine the primary solvent (e.g., Methanol, DMSO, Water).[1][2]

    • Segregation:

      • If dissolved in Chloroform/DCM : Dispose in "Halogenated Waste."

      • If dissolved in Methanol/Ethanol/DMSO : Dispose in "Non-Halogenated Organic Waste."

    • Concentration Alert: If the concentration of TMPG is >5%, note this on the tag. High concentrations of alpha-dicarbonyls can polymerize or react exothermically if mixed with waste streams containing high concentrations of amines.

    Protocol C: Chemical Deactivation (Spill Cleanup & Quenching)

    Best for: Benchtop spills or neutralizing large quantities of stock solution before disposal.

    The Science: Alpha-dicarbonyls like TMPG react with sodium bisulfite to form water-soluble bisulfite adducts.[1] This effectively "caps" the reactive carbonyl groups, reducing volatility and reactivity.

    Step-by-Step Quenching Procedure:

    • Isolate: Cordon off the spill area. Wear nitrile gloves, lab coat, and safety goggles.[1]

    • Prepare Quench Solution: Create a 10% Sodium Bisulfite (NaHSO₃) solution in water.

    • Apply: Gently pour the bisulfite solution over the spill (or add to the waste beaker).

      • Ratio: Use approximately 2 moles of Bisulfite per 1 mole of TMPG.

    • Wait: Allow to sit for 15–20 minutes. The mixture may warm slightly (mild exotherm).

    • Cleanup: Absorb the resulting slurry with vermiculite or spill pads.

    • Disposal: Bag the absorbent material and label as "Deactivated Organic Waste."

    Part 4: Regulatory & Compliance Reference[1]

    When filling out waste manifests, use the following codes. Note that while TMPG is not a specific RCRA listed waste, it defaults to characteristics of the solvent or general ignitability/toxicity.

    Regulatory BodyCode/ClassificationNotes
    US EPA (RCRA) D001 (Ignitable)If in flammable solvent (MeOH/EtOH).[1][2]
    US EPA (RCRA) None (Non-regulated solid) If pure solid (unless characteristic test fails). Treat as chemical waste.
    DOT (Shipping) Not Regulated For the hydrate solid (typically).
    IATA Class 9 (Misc)Check SDS; some derivatives are Class 9 if environmentally hazardous.[2]

    References

    • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 3,4,5-Trimethoxyphenylglyoxal hydrate. Retrieved from [1]

    • Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry.
    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

    • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3,4,5-Trimethoxyphenylglyoxal. Retrieved from

    • New Jersey Dept of Health. (2012). Hazardous Substance Fact Sheet: Sodium Bisulfite. (Protocol for bisulfite quenching safety). Retrieved from [1]

    ×

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